Fluorosalan

Catalog No.
S569725
CAS No.
4776-06-1
M.F
C14H8Br2F3NO2
M. Wt
439.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorosalan

CAS Number

4776-06-1

Product Name

Fluorosalan

IUPAC Name

3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C14H8Br2F3NO2

Molecular Weight

439.02 g/mol

InChI

InChI=1S/C14H8Br2F3NO2/c15-8-5-10(12(21)11(16)6-8)13(22)20-9-3-1-2-7(4-9)14(17,18)19/h1-6,21H,(H,20,22)

InChI Key

VYKKDKFTDMVOBU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F

Synonyms

3,5-Dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]-benzamide; 3,5-Dibromo-α,α,α-trifluoro-m-salicylotoluidide; 3,5-Dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide; 3,5-Dibromo-3’-(trifluoromethyl)salicylanilide; 3,5-Dibromo-α,α,α-trifluoro-

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F

The exact mass of the compound Fluorosalan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166520. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Salicylanilides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Fluorosalan was identified as an inhibitor of the NF-κB signaling pathway. The transcription factor NF-κB plays a critical role in various cellular processes, including immune responses and cell survival. Its dysregulation is associated with inflammatory diseases and certain cancers [1].

The primary mechanism of action for this compound is via the inhibition of IκBα phosphorylation. In the canonical NF-κB pathway, the phosphorylation and subsequent degradation of the inhibitor protein IκBα is a key step that allows NF-κB to translocate to the nucleus and activate target genes. By inhibiting IκBα phosphorylation, this compound prevents NF-κB activation [1].

The quantitative data below comes from a high-throughput screening study published in 2010. Please note that this is not a comprehensive profile, and some key data (such as detailed cytotoxicity metrics) are not available in the search results.

Parameter Value or Finding Experimental Context
Primary Target/Pathway NF-κB signaling pathway Screening of ~2800 approved drugs/bioactive compounds [1]
Molecular Mechanism Inhibition of IκBα phosphorylation Mechanistic follow-up on primary screen hits [1]
Reported Potency As low as 20 nM (IC₅₀) NF-κB mediated beta-lactamase reporter gene assay [1]
Secondary Effects Induced caspase 3/7 activity; Inhibited cervical cancer cell growth Post-screening phenotypic assays [1]
Chemical Information C₁₄H₈Br₂F₃NO₂ (Molecular Weight: 439.02 g/mol) Chemical database information [2]

Experimental Workflow for Identification

The following diagram outlines the high-throughput screening and validation workflow that led to the identification of this compound's mechanism. This can serve as a template for designing similar drug repurposing studies.

FluorosalanScreeningWorkflow cluster_primary Primary Screening Phase cluster_mech Mechanistic Profiling Phase cluster_pheno Phenotypic Confirmation library NPC Library ~2,800 Compounds assay Reporter Assay NF-κB Beta-lactamase library->assay hits Primary Hit Identification (19 Confirmed Inhibitors) assay->hits mech_assay Mechanistic Assay IκBα Phosphorylation Analysis hits->mech_assay Prioritized Hits moa MOA Determination Inhibition of IκBα Phosphorylation mech_assay->moa pheno_assay Functional Assays Caspase 3/7 & Cell Growth moa->pheno_assay Mechanistic Insight result Phenotypic Outcome Apoptosis Induction & Growth Inhibition pheno_assay->result

This workflow illustrates the key phases of the screening campaign, from primary screening to mechanistic and phenotypic validation [1].

Research Implications and Strategies for Future Work

The identification of this compound as an NF-κB inhibitor is a classic example of drug repurposing [1]. The study suggests that the anticancer effects of some known drugs might be partly due to this previously unappreciated mechanism. However, the search results indicate that this finding has not been followed up by extensive subsequent research in the public domain.

To build upon this finding, your research strategy could focus on:

  • Modern Target Validation: Using contemporary techniques like CRISPR-Cas to validate NF-κB pathway components as critical targets for this compound's action [3].
  • Integrated CMC Planning: As outlined in modern drug development guides, developing a robust Chemistry, Manufacturing, and Controls (CMC) strategy early on is crucial for translating a repurposed drug to the clinic. This involves comprehensive characterization of the drug substance and product [4].
  • Leveraging Data and AI: Following the trend in accelerated drug development, AI could be employed to analyze this compound's data profile and predict potential synergies with other agents or identify patient subgroups most likely to respond [5].

Important Limitations to Consider

  • Dated Information: The key mechanistic study is from 2010, and it is unclear if these findings have been replicated or advanced in later pre-clinical or clinical studies [1].
  • Lack of Detailed Protocols: The search results provide an overview of the experimental workflow but do not contain the granular, step-by-step protocols you requested (e.g., exact reagent concentrations, cell culture conditions, detailed assay parameters) [1].
  • Specific Knowledge Gaps: Critical information for a comprehensive technical guide is missing, including pharmacokinetic data (ADME), full toxicology profile, and specific details on its cytotoxic effects across a broad panel of cancer cell lines.

References

analytical methods for Fluorosalan detection

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Method Development

Fluorosalan (3,5-Dibromo-3'-trifluoromethylsalicylanilide) is a halogenated salicylanilide with antibacterial and antifungal properties. Its structure, containing bromine and fluorine atoms, guides the selection of appropriate analytical techniques.

The table below summarizes potentially applicable analytical techniques for detecting and quantifying this compound.

Analytical Technique Key Principle Potential Application to this compound Considerations
Liquid Chromatography with Fluorescence Detection (HPLC-FLD) [1] Detects native fluorescence or fluorescence after derivatization [1]. Ideal if this compound is naturally fluorescent or can be derivatized; offers high sensitivity and selectivity [1]. Must confirm this compound's fluorescence properties; may require method development for derivatization.
Liquid Chromatography with UV/Vis Detection (HPLC-UV) Measures absorption of ultraviolet or visible light. Suitable as halogenated aromatics often have strong UV absorption. Less selective than FLD if the sample matrix has interfering compounds [1].
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [2] Elemental analysis; detects specific elements like bromine (Br) or fluorine (F). Can detect this compound indirectly via its Br or F content; extremely sensitive. Does not detect the intact molecule; requires coupling with chromatography for speciation.
Colorimetric Methods Measures color change from a chemical reaction. Could be developed if this compound reacts to form a colored complex, e.g., with Fe-SCN system [3]. Likely less specific; better for quick, qualitative checks rather than precise quantification.

Proposed Experimental Workflow

Based on the techniques above, a logical workflow for developing and validating a detection method can be visualized. The following diagram outlines this multi-stage process.

fluoride_detection Start Start: Method Development for this compound SamplePrep Sample Preparation (Extraction, Filtration) Start->SamplePrep TechSelection Analytical Technique Selection SamplePrep->TechSelection LC_Fluorescence HPLC with Fluorescence Detection TechSelection->LC_Fluorescence LC_UV HPLC with UV Detection TechSelection->LC_UV ICP_MS ICP-MS (Elemental Analysis) TechSelection->ICP_MS Separation Chromatographic Separation (Optimize column and mobile phase) LC_Fluorescence->Separation LC_UV->Separation Detection Detection & Quantification (Use calibration standards) ICP_MS->Detection Separation->Detection Validation Method Validation (Specificity, LOD/LOQ, Accuracy) Detection->Validation Result Validated Analytical Method Validation->Result

Phase 1: Sample Preparation
  • Solid Samples (e.g., fabrics, cosmetics): Perform solvent extraction. Sonication with a suitable solvent like acetonitrile or methanol is often effective for extracting organic compounds from solid matrices.
  • Liquid Samples: May require dilution, filtration, or solid-phase extraction (SPE) to remove particulates and interfering components.
  • Critical Step: The extraction efficiency must be evaluated and optimized during method validation.
Phase 2: Analysis via Liquid Chromatography

This is a likely starting point for analyzing the intact this compound molecule.

  • Separation:
    • Column: A reverse-phase C18 column is standard.
    • Mobile Phase: A gradient of water and acetonitrile (or methanol) can be optimized to achieve good separation from other compounds in the sample.
  • Detection:
    • Fluorescence Detection (FLD): This should be prioritized if literature or initial tests confirm this compound is fluorescent. The high sensitivity and selectivity of FLD can lower detection limits and reduce matrix interference [1]. You will need to identify the optimal excitation and emission wavelengths.
    • UV Detection: A robust alternative. The wavelength should be set based on the compound's absorbance maximum (which may need to be determined via a UV-Vis scan).
Phase 3: Method Validation

Once a preliminary method is developed, it must be validated. Key parameters include:

  • Specificity: The method must distinguish this compound from other sample components.
  • Linearity and Range: Prepare a series of standard solutions (e.g., 0.1-50 µg/mL) to establish a calibration curve.
  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentrations that can be reliably detected and quantified.
  • Accuracy and Precision: Evaluate via spike-recovery experiments at multiple concentration levels, calculating percentage recovery and relative standard deviation (RSD).

A Path Forward for Your Research

  • Confirm Compound Properties: The most critical first step is to obtain a pure standard of this compound. Use this to characterize its UV-Vis absorption and native fluorescence spectra. This data will directly determine whether highly sensitive HPLC-FLD is a viable option.
  • Consult Regulatory Sources: Check the databases of pharmacopoeias (like USP or EP) or regulatory agencies (like the US FDA). They may have unpublished monographs or methods.
  • Broaden Your Search Strategy: Explore scientific databases using related terms like "halogenated salicylanilide analysis," "triclosan analytical methods," or "bromine-specific detection in HPLC" for analogous methodologies that can be adapted.

References

Theoretical Background & Rationale for HPLC-FLD

Author: Smolecule Technical Support Team. Date: February 2026

Fluorosalan's structure, containing aromatic rings and halogen atoms, suggests it may possess native fluorescent properties, making Fluorescence Detection (FLD) an excellent choice [1] [2]. FLD offers superior sensitivity and selectivity compared to UV detection, which is particularly beneficial for quantifying low concentrations in complex matrices and for stability-indicating methods where separation from degradants is critical [1].

A well-developed HPLC-FLD method separates the analyte from potential interferences, while a validated protocol ensures the results are reliable, accurate, and reproducible for its intended use, complying with regulatory standards such as ICH Q2(R1) [3] [4] [5].

HPLC Method Development & Optimization

Method development is a systematic process to find the best conditions for separating, identifying, and quantifying your analyte [6]. The workflow below outlines the key stages.

G Start Start: Analyze Compound Properties MD_Scout Method Scouting • Column Chemistry (C18, C8, etc.) • Mobile Phase (pH, Organic Modifier) • Temperature Start->MD_Scout Define initial conditions MOpt Method Optimization • Gradient/Isocratic Elution • Flow Rate • Detection Parameters (Ex/Em Wavelengths) MD_Scout->MOpt Select best starting point MVal Method Validation • Specificity, Linearity, Accuracy • Precision, LOD/LOQ, Robustness MOpt->MVal Optimized method ready for testing MVal->MOpt Fail/Adjust End Final Robust HPLC Method MVal->End Validation successful

Key parameters to optimize during development include [7]:

  • Stationary Phase: Start with a reversed-phase C18 column. Consider C8 or phenyl columns if selectivity is inadequate.
  • Mobile Phase: Use acetonitrile or methanol mixed with aqueous buffers (e.g., phosphate, acetate). Adjust pH to influence ionization and selectivity for ionizable compounds.
  • Fluorescence Detection: If this compound lacks native fluorescence, a derivatization step with a reagent like 9-Anthroyl nitrile or BCEC-Cl may be necessary to introduce a fluorophore [1] [2].
  • Sample Preparation: Based on your sample matrix, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to clean up the sample and concentrate the analyte [1] [6].

Proposed HPLC-FLD Protocol for this compound

This is a generalized protocol for quantifying this compound using HPLC-FLD. You must experimentally determine the exact conditions, particularly the excitation and emission wavelengths.

Table 1: Suggested HPLC Instrumental Parameters

Parameter Suggested Condition Notes & Optimization Tips
HPLC System Standard HPLC or UHPLC With auto-sampler and column thermostat.
Detection Fluorescence Detector (FLD) Wavelengths must be experimentally determined.
Column C18, 150 mm x 4.6 mm, 5 µm A different column chemistry (e.g., C8) can be scouted if resolution is poor [1] [6].

| Mobile Phase | A: Water (or buffer) B: Acetonitrile | Methanol can be tested as an alternative to acetonitrile. A buffer (e.g., 10-20 mM ammonium formate/acetate) can improve peak shape [7]. | | Gradient | 0 min: 60% B 10 min: 95% B 12 min: 95% B 12.1 min: 60% B 15 min: 60% B | Gradient should be optimized for retention time and separation from impurities [8]. | | Flow Rate | 1.0 mL/min | Can be adjusted between 0.8-1.2 mL/min for optimal backpressure and speed. | | Column Temp. | 30 °C | A common starting point; can be optimized from 25-40°C. | | Injection Vol. | 10 µL | Can be adjusted based on sensitivity requirements and column capacity. |

Sample Preparation Procedure:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with an appropriate solvent (e.g., methanol or mobile phase) to create a 1 mg/mL stock solution. Prepare working standards by serial dilution.
  • Sample Solution: Prepare the test sample (e.g., cream, soap) according to its nature. This may involve homogenization, followed by extraction using a technique like SPE or LLE with a suitable organic solvent [1] [6]. Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase or a compatible solvent.
  • Filtration: Centrifuge or pass all solutions through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system [6].

Method Validation Guidelines

Once the method is developed, it must be validated. The table below summarizes the key parameters and typical acceptance criteria based on ICH guidelines [3] [4] [5].

Table 2: HPLC Method Validation Parameters & Criteria

Validation Parameter Protocol & Methodology Typical Acceptance Criteria
Specificity Inject blank, placebo, and standard. No interfering peaks at the retention time of this compound. Assess peak purity using a DAD or MS detector [4]. No interference from blank, placebo, or known degradants. Peak purity index > 0.99.
Linearity & Range Analyze at least 5 concentrations (e.g., 50-150% of target concentration). Plot peak area vs. concentration [5]. Correlation coefficient (R²) ≥ 0.99.
Accuracy Spike known amounts of this compound into placebo matrix at multiple levels (e.g., 80%, 100%, 120%). Calculate %Recovery [4]. Mean recovery between 98-102%.

| Precision | Repeatability: 6 injections of a 100% standard solution. Intermediate Precision: Same test on different day/different analyst [4]. | %RSD of peak area ≤ 2.0%. | | LOD & LOQ | Determine based on signal-to-noise ratio (S/N) from a diluted sample [5]. | LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1 (with precision and accuracy). | | Robustness | Deliberately vary parameters (e.g., flow rate ±0.1 mL/min, column temp. ±2°C, organic ratio ±2%) [7] [4]. | Method remains unaffected (e.g., resolution > 2.0, consistent retention time). |

Troubleshooting Common Issues

Even robust methods can encounter problems. Here are common issues and solutions [7] [5]:

  • Poor Peak Shape: Consider using a mobile phase buffer to control pH, or ensure the column is not overloaded or degraded.
  • Low Recovery: Check the sample preparation extraction process for completeness. Ensure the derivatization reaction (if used) has proceeded to completion [1].
  • Irreproducible Retention Times: Ensure the mobile phase is prepared consistently and the column temperature is stable. Check for column degradation.
  • High Baseline Noise in FLD: Use high-purity (HPLC-grade) solvents. Ensure the flow cell is clean and free of bubbles.

References

spectrophotometric determination of Fluorosalan

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Background & Method Development

This application note outlines a protocol for the , leveraging the formation of a colored complex. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species [ [1]].

The first step involves identifying the wavelength of maximum absorption (λmax). A solution of Fluorosalan is scanned against a reagent blank, and the wavelength at which the highest absorbance occurs is selected for all subsequent measurements to ensure maximum sensitivity and accuracy [ [1]].

To develop the method, a series of standard solutions are prepared. The table below summarizes the key parameters you need to establish for this compound.

Parameter Description Experimental Goal for this compound
λmax Wavelength of maximum absorption To be determined via scan (e.g., 400-600 nm).
Linear Range Concentration range obeying Beer-Lambert Law To be determined (e.g., 2-20 μg/mL).
Regression Equation y = mx + c (y=Absorbance, x=Concentration) To be established from calibration curve.
Correlation Coefficient (R²) Measure of linearity Aim for >0.995.
Molar Absorptivity Measure of sensitivity To be calculated from slope of the curve.

The following diagram illustrates the logical workflow for the initial method development and validation process.

G Start Start: Method Development A Determine λmax (Scan 400-600 nm) Start->A B Prepare Calibration Standards A->B C Measure Absorbance B->C D Plot Calibration Curve C->D E Validate the Method D->E E->A Not Valid F Analyze Unknown Samples E->F Valid End Report Results F->End

Detailed Experimental Protocol

This section provides a step-by-step procedure for the analysis of this compound in a pharmaceutical ointment, adaptable based on your experimental findings.

Materials and Reagents
  • Analytical Standard: this compound reference standard.
  • Solvent: A suitable solvent (e.g., methanol, ethanol) that completely dissolves this compound and does not interfere spectroscopically [ [1]].
  • Sample: this compound-containing ointment.
  • Equipment: UV-Visible Spectrophotometer with matched 1 cm quartz cells, analytical balance, ultrasonic bath, volumetric flasks (10 mL, 25 mL, 100 mL), and pipettes.
Sample Preparation Procedure
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and make up to volume with the chosen solvent. Sonicate if necessary to ensure complete dissolution.
  • Working Standard Solutions: Dilute the stock solution serially with the solvent to prepare a series of working standards within the linear range (e.g., 2, 4, 6, 8, 10 µg/mL).
  • Sample Solution (Ointment): Accurately weigh an amount of ointment equivalent to about 5 mg of this compound into a 50 mL volumetric flask. Add approximately 30 mL of solvent, sonicate for 10-15 minutes to extract the API, cool to room temperature, and dilute to volume with the same solvent. Filter, if necessary, and then dilute this solution further to obtain a concentration within the linear range of the calibration curve.
Instrumental Procedure
  • Switch on the UV-Visible spectrophotometer and allow it to warm up for 15-30 minutes.
  • Set the instrument to the predetermined λmax for the this compound complex.
  • Use the solvent as a blank to zero the instrument.
  • Measure the absorbance of each working standard solution and the prepared sample solution.

Method Validation

The developed method should be validated according to ICH guidelines [ [1]] [2]. The following table outlines the key validation parameters and their target criteria.

Validation Parameter Protocol Acceptance Criteria
Linearity & Range Analyze minimum of 5 concentrations in triplicate. Plot mean absorbance vs. concentration. Correlation coefficient (R²) > 0.995.
Accuracy (Recovery) Spike placebo with known amounts of this compound (e.g., 80%, 100%, 120% of target). Analyze (n=3). Mean recovery 98.0–102.0%.

| Precision | Repeatability: Analyze 6 replicates of 100% standard. Intermediate Precision: Perform analysis on different day/different analyst. | RSD ≤ 2.0%. | | LOD & LOQ | LOD = 3.3σ/S; LOQ = 10σ/S (σ: SD of blank, S: slope of calibration curve). | LOD and LOQ should be sufficiently low for intended use. | | Specificity | Compare chromatograms of blank, standard, and sample. No interference from excipients at λmax. | No interference observed. |

Data Analysis and Calculation

The concentration of this compound in the sample solution is calculated using the linear regression equation obtained from the calibration curve.

Calculation:

  • Obtain the regression equation from the calibration plot: y = mx + c
    • y = Absorbance of the sample solution
    • m = Slope of the calibration curve
    • x = Concentration of this compound in the sample solution (µg/mL)
    • c = y-intercept
  • Calculate the concentration of this compound in the final sample solution: x = (y - c) / m
  • Calculate the amount of this compound in the original ointment sample using the dilution factors and initial sample weight.

The workflow for sample analysis, from preparation to result calculation, is summarized in the following diagram.

G Weigh Weigh Sample & Standard Diss Dissolve & Dilute Weigh->Diss Scan Scan for λmax (Standard) Diss->Scan Meas Measure Absorbance Scan->Meas Calc Calculate Concentration Meas->Calc Rep Report Result Calc->Rep

Notes and Troubleshooting

  • Solvent Compatibility: Ensure the solvent does not absorb significantly at the selected λmax. Methanol is often a suitable choice for UV-active compounds [ [1]].
  • Stability of Solutions: Confirm the stability of both standard and sample solutions throughout the analysis period by measuring their absorbance at intervals.
  • Cuvette Handling: Always use clean, matched cuvettes. Handle them by the opaque sides to avoid fingerprints on the clear surfaces.
  • Out-of-Range Samples: If the absorbance of the sample solution falls outside the linear range, prepare an appropriate dilution.

Research Applications

This validated spectrophotometric method is fit-for-purpose for the routine quality control and assay of this compound in raw materials and finished pharmaceutical dosage forms like ointments. It provides a simple, rapid, and cost-effective alternative to more complex techniques like HPLC.

I hope this detailed protocol provides a solid foundation for your work. Should you obtain the specific λmax and linearity data for this compound, you can easily insert it into the provided framework.

References

Chemical Profile of Fluorosalan

Author: Smolecule Technical Support Team. Date: February 2026

Fluorosalan, also known as Flusalan or Fluorophene, is identified by the following chemical characteristics [1]:

  • IUPAC Name: 3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
  • Molecular Formula: C₁₄H₈Br₂F₃NO₂
  • Molecular Weight: 439.02 g/mol
  • Canonical SMILES: C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F

Proposed Synthetic Route

The synthesis of this compound can be logically approached as a two-step sequence involving a salicylic acid derivative and a substituted aniline. The following diagram outlines this proposed pathway.

G start Start step1 Step 1: 3,5-Dibromosalicylic Acid Activation start->step1 Raw Materials step2 Step 2: Amide Coupling with 3-(Trifluoromethyl)aniline step1->step2 Activated Ester product This compound (Purification & Analysis) step2->product Crude Product decision Purity > 99% by HPLC? product->decision Sample for QC end Pure Product decision->end Yes recycle Recycle or Repurify decision->recycle No recycle->product Re-process

Detailed Application Notes & Experimental Protocol

Step 1: Activation of 3,5-Dibromosalicylic Acid

Objective: To convert the carboxylic acid into a more reactive species for amide bond formation.

Materials:

  • 3,5-Dibromosalicylic acid (1.0 equiv, 324.9 g/mol)
  • Thionyl chloride (SOCl₂, 1.2 equiv) or other coupling agents like Oxalyl Chloride.
  • Anhydrous N,N-Dimethylformamide (DMF, catalytic ~0.1 equiv)
  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), charge 3,5-dibromosalicylic acid (e.g., 32.5 g, 0.10 mol).
  • Add anhydrous DCM (300 mL) and a catalytic amount of DMF (approx. 0.4 mL).
  • Cool the mixture to 0°C in an ice-water bath.
  • Slowly add thionyl chloride (8.7 mL, 1.2 equiv, 0.12 mol) dropwise over 30 minutes, ensuring the temperature remains below 10°C.
  • After addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat to gentle reflux (40-45°C) for 3-4 hours.
  • Monitor reaction completion by thin-layer chromatography (TLC) or FT-IR (disappearance of the broad O-H stretch and C=O stretch of the acid).
  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude acid chloride as a solid. This intermediate can be used directly in the next step without further purification.
Step 2: Amide Coupling with 3-(Trifluoromethyl)aniline

Objective: To form the amide bond, constructing the final this compound molecule.

Materials:

  • Crude 3,5-dibromosalicylic acid chloride (from Step 1, 1.0 equiv)
  • 3-(Trifluoromethyl)aniline (1.1 equiv, 161.1 g/mol)
  • Base: Triethylamine (TEA, 2.5 equiv) or Pyridine
  • Anhydrous DCM or THF

Procedure:

  • Dissolve the crude acid chloride from Step 1 in fresh anhydrous DCM (300 mL).
  • Cool the solution to 0°C.
  • In a separate vessel, dissolve 3-(trifluoromethyl)aniline (17.7 g, 0.11 mol) and triethylamine (27.8 mL, 0.20 mol) in anhydrous DCM (100 mL).
  • Add the aniline/base solution dropwise to the stirred acid chloride solution at 0°C over 45 minutes.
  • After addition, let the reaction warm to room temperature and stir for 12-16 hours (overnight).
  • Monitor the reaction by TLC or LC-MS for completion.
Work-up, Purification, and Analysis

Work-up:

  • Quench the reaction by carefully adding 1M aqueous HCl (200 mL) with stirring.
  • Separate the organic layer and extract the aqueous layer with DCM (2 x 100 mL).
  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (200 mL) and brine (200 mL).
  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane. Alternatively, use column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexane) to obtain high-purity this compound.

Analysis and Characterization: The final product should be characterized to confirm its identity and purity. The table below summarizes the expected data [1].

Table 1: Expected Analytical Data for Synthesized this compound

Analysis Method Expected Result / Data
Melting Point Sharp range, expected >150°C (literature value to be confirmed)
HPLC Purity > 99% (optimally)
¹H NMR Spectrum consistent with the structure of this compound
LC-MS (ESI+) m/z 437.9 [M+H]⁺ for C₁₄H₈Br₂F₃NO₂

Critical Safety and Environmental Notes

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, chemical-resistant gloves (e.g., nitrile), and work in a fume hood.
  • Reactivity Hazards: Thionyl chloride reacts violently with water, releasing toxic and corrosive gases (HCl and SO₂). All glassware must be dry, and the reaction must be set up under an inert atmosphere.
  • Chemical Hazards: 3-(Trifluoromethyl)aniline and triethylamine are toxic and corrosive. DCM is a suspected carcinogen and harmful if inhaled.
  • Waste Disposal: All hazardous waste, including solvents and reaction quenches, must be disposed of according to local institutional regulations.

Troubleshooting Guide

Table 2: Common Issues and Proposed Solutions

Problem Potential Cause Solution
Low yield in Step 1 Incomplete acid chloride formation Ensure reagents are anhydrous; increase reaction time or temperature slightly.
Low yield in Step 2 Hydrolysis of acid chloride Ensure all solvents and apparatus are dry; maintain low temperature during coupling.
Impure final product Incomplete purification Optimize recrystallization solvent system or column chromatography gradient.

Conclusion

This document provides a theoretically sound, detailed protocol for the synthesis of this compound, derived from its confirmed chemical structure. The proposed two-step route via an acid chloride intermediate is a standard and robust approach in organic synthesis for constructing such molecules. Researchers are advised to conduct small-scale trial runs to optimize reaction conditions before scaling up.

References

Comprehensive Application Notes and Protocols for Extraction and Purification of Fluorosalan

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluorosalan and Purification Challenges

This compound (3,5-Dibromo-4-fluorosalicylanilide) represents a halogenated aromatic compound with significant antimicrobial properties that has found applications in pharmaceutical and personal care formulations. As a synthetic organic molecule featuring multiple halogen substituents and specific spatial configuration, this compound presents distinctive challenges in purification that demand specialized approaches to achieve pharmaceutical-grade purity while maintaining structural integrity and bioactivity.

The presence of bromine and fluorine atoms on the aromatic ring system creates unique electronic characteristics and reactivity patterns that directly influence selection of appropriate extraction and purification methodologies. These halogen substituents impact solubility parameters, chromatographic behavior, and crystallization tendencies, necessitating carefully optimized protocols to address the specific molecular attributes of this compound while effectively removing process-related impurities and potential degradants that may arise during synthesis.

Table 1: Fundamental Properties of this compound Relevant to Purification Process Development

Property Characteristics Impact on Purification
Chemical Structure Halogenated salicylanilide with bromine (x2) and fluorine substituents Influences solubility in organic solvents, stationary phase interactions
Molecular Weight 369.0 g/mol Affects membrane permeability, ultrafiltration applications
Solubility Profile Low water solubility, moderate to high in chlorinated solvents, alcohols Dictates solvent selection for extraction and recrystallization
Acid-Base Properties Phenolic proton (acidic), halogen substituents electron-withdrawing Enables pH-dependent solubility modulation for extraction
Stability Concerns Thermal sensitivity, potential dehalogenation under harsh conditions Limits applicable temperature ranges for distillation/evaporation
Chromatographic Behavior Strong UV absorbance, interacts with silica and C18 phases Facilitates detection and separation in chromatographic methods

Extraction and Purification Methods Overview

The extraction and purification of this compound from reaction mixtures or natural sources requires a systematic approach that leverages the compound's specific physicochemical properties. The multifunctional nature of this molecule, incorporating phenolic, amide, and halogen substituents, enables the application of diverse separation techniques that can be integrated into a comprehensive purification strategy. Selection of appropriate methods depends on the initial source material, purity requirements, and scale of production, with each technique offering distinct advantages for specific application scenarios.

The extraction phase focuses primarily on isolating this compound from the complex matrix in which it is synthesized or occurs, while subsequent purification stages refine the material to meet precise quality specifications. Modern purification workflows typically employ a combinatorial approach that integrates multiple complementary techniques in sequence to achieve progressively higher purity levels. The sequential application of liquid-liquid extraction, chromatographic separation, and recrystallization has demonstrated particular effectiveness for halogenated aromatic compounds with structural similarity to this compound, typically yielding material with pharmaceutical acceptability when properly optimized [1].

Table 2: Comparison of Primary Extraction and Purification Methods for this compound

Method Principle Applications Limitations
Solvent Extraction Differential solubility in immiscible solvents Initial crude isolation, removal of polar impurities Limited selectivity, solvent volume requirements
Solid-Phase Extraction Affinity-based partitioning between phases Concentration, desalting, partial purification Cartridge capacity, cost at large scale
Column Chromatography Differential migration through stationary phase Intermediate purification, separation of analogs Scale limitations, solvent consumption
HPLC High-resolution separation under pressure Final polishing, isolation of specific impurities Equipment cost, limited loading capacity
Crystallization Differential solubility with temperature Final purification, polymorph control Potential co-crystallization of impurities

fluorosalan_purification cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_final Final Processing Start Crude this compound Mixture LLE Liquid-Liquid Extraction Start->LLE SPE Solid-Phase Extraction Start->SPE Column Column Chromatography LLE->Column SPE->Column HPLC Preparative HPLC Column->HPLC Crystallization Crystallization HPLC->Crystallization Drying Drying & Characterization Crystallization->Drying

Figure 1: Integrated Workflow for this compound Extraction and Purification. The process begins with extraction from crude mixtures, progresses through chromatographic purification, and concludes with crystallization and characterization. Decision points at each stage allow for process optimization based on intermediate quality assessments.

Detailed Extraction Protocols

Solvent Extraction Method

Liquid-liquid extraction represents a fundamental initial step in this compound isolation, leveraging the compound's preferential partitioning between immiscible solvents to achieve preliminary separation from reaction byproducts and unreacted starting materials. The pH-dependent solubility characteristics of this compound, attributable to its ionizable phenolic group, enable highly efficient extraction schemes when properly optimized. This method is particularly valuable for processing large volumes where economic considerations and operational simplicity are paramount, though it typically requires subsequent purification stages to achieve high purity specifications.

  • Solvent Selection Criteria: The choice of extraction solvents is critical to achieving efficient this compound recovery with minimal co-extraction of impurities. Dichloromethane and chloroform demonstrate excellent extraction efficiency due to their compatibility with halogenated aromatics, while ethyl acetate provides a less toxic alternative with moderate effectiveness. For aqueous phase extractions, hydrophilic-lipophilic balance considerations favor solvents with balanced polarity such as n-butanol or methyl tert-butyl ether. Key selection factors include partition coefficient for this compound, immiscibility with the source solution, density difference for phase separation, volatility for subsequent removal, and toxicological profile for operator safety [2].

  • Step-by-Step Protocol:

    • Acid-Base Treatment: Dissolve crude this compound in 0.1M sodium hydroxide solution (10 mL per gram crude) with stirring at room temperature. The phenolic group deprotonates at basic pH, enhancing aqueous solubility. Continue stirring for 30 minutes to ensure complete dissolution.
    • Initial Extraction: Transfer the basic solution to a separatory funnel and add an equal volume of selected organic solvent (dichloromethane recommended). Gently mix for 2-3 minutes with periodic venting. Allow phases to separate completely (10-15 minutes), then drain and discard the organic layer containing non-acidic impurities.
    • Precipitation: Carefully acidify the aqueous phase to pH 2-3 using dilute hydrochloric acid (1M) with constant stirring. This compound will precipitate as a fine white solid as the phenolic group is protonated.
    • Product Recovery: Collect the precipitate by vacuum filtration through a medium-porosity fritted funnel. Wash with cold deionized water (3 × 5 mL per gram expected product) to remove residual acid and salts.
    • Secondary Extraction: Transfer the damp solid to a clean vessel and add organic solvent (10 mL per gram) to dissolve this compound. Separate any remaining aqueous phase and dry the organic solution over anhydrous magnesium sulfate for 30 minutes.
    • Concentration: Filter the dried solution and remove solvent by rotary evaporation at reduced pressure (35-40°C water bath temperature) to obtain crude this compound as a solid residue.
  • Optimization Notes: For difficult emulsions, addition of saturated sodium chloride solution (5-10% volume) often improves phase separation. When processing large volumes, continuous extraction apparatus may significantly improve efficiency. The extraction efficiency should be monitored by HPLC at each stage, with target recovery exceeding 85% in the initial extraction [1].

Solid-Phase Extraction (SPE) Method

Solid-phase extraction provides an alternative concentration and partial purification approach that is particularly valuable when dealing with dilute this compound solutions or when specific impurity profiles must be addressed. SPE techniques offer advantages in solvent consumption reduction, process automation potential, and selectivity manipulation through stationary phase selection. The technique functions as a chromatographic preconcentration step, with this compound retention and elution characteristics determined by both the stationary phase chemistry and mobile phase composition.

  • Cartridge Selection Guidelines: The retention characteristics of this compound on various SPE phases must be considered when selecting appropriate cartridges. C18-bonded silica phases provide excellent retention based on hydrophobic interactions, while phenyl-modified silica offers enhanced selectivity for aromatic compounds through π-π interactions. For ion-exchange approaches, weak anion exchange (WAX) resins effectively capture the deprotonated phenolic form at basic pH. The selection criteria should prioritize retention capacity (typically 1-5% of cartridge mass rating), chemical compatibility with solvents, recovery efficiency (target >90%), and specificity for this compound over major impurities [1].

  • Detailed SPE Procedure:

    • Conditioning: Pre-treat C18 cartridge (500 mg bed weight) with 5 mL methanol followed by 5 mL deionized water at a flow rate of 2-3 mL/minute. Do not allow the bed to dry before sample application.
    • Sample Loading: Adjust this compound solution to pH 7-8 with dilute ammonia solution. Apply sample to cartridge at controlled flow rate (1-2 mL/minute for 3 mL cartridge), collecting effluent for potential reapplication if breakthrough occurs.
    • Washing: Remove weakly retained impurities with 5 mL of deionized water followed by 5 mL of 10% methanol in water. Both washes can be discarded.
    • Elution: Elute retained this compound with 5-10 mL of methanol or acetonitrile. Collect eluate in a clean vessel and analyze by TLC or HPLC for purity assessment.
    • Concentration: Evaporate solvent under reduced pressure using rotary evaporation at temperatures not exceeding 40°C to recover purified this compound.
  • Troubleshooting: Low recovery may indicate insufficient cartridge capacity or incorrect pH during loading. Poor purity often results from inadequate washing or too strong elution conditions. Flow issues can be addressed by sample pre-filtration or centrifugal SPE applications [1].

Chromatographic Purification Methods

Column Chromatography

Flash column chromatography represents a workhorse technique for intermediate purification of this compound, offering an effective balance between resolution capacity, sample loading, and operational simplicity. The technique exploits subtle differences in affinity partitioning between stationary and mobile phases to separate this compound from structurally similar impurities and reaction byproducts. Proper optimization of stationary phase chemistry, mobile phase composition, and operational parameters enables resolution of even challenging separations with minimal product degradation or loss.

  • Stationary Phase Selection: The choice of stationary phase fundamentally determines the separation mechanism and resulting selectivity for this compound purification. Silica gel (230-400 mesh) provides excellent resolution through adsorption chromatography, with this compound's polar functional groups interacting strongly with surface silanols. C18-bonded silica phases offer reversed-phase separations based on hydrophobicity differences. Alumina (neutral or acidic) sometimes provides superior selectivity for halogenated compounds, though method development is required. The selection criteria should consider separation mechanism, loading capacity (typically 1-5% of stationary phase mass), chemical stability, and recovery efficiency [2].

  • Eluent Optimization: Mobile phase composition must be carefully optimized to balance resolution, run time, and product recovery. For normal-phase silica chromatography, start method development with hexane-ethyl acetate gradients (10-50% ethyl acetate). For reversed-phase C18 separations, water-methanol or water-acetonitrile gradients (40-90% organic) typically provide effective separation. The inclusion of modifiers such as 0.1% formic acid or ammonium acetate (10 mM) can improve peak shape and resolution. The optimal solvent system should provide resolution (R) >1.5 between this compound and the closest eluting impurity, with retention factor (k) between 2 and 5 for economic operation [3].

  • Standard Operating Procedure:

    • Column Packing: Slurry silica gel (40-63 μm, 50 g per gram crude) in initial mobile phase and pack into column (diameter:height ratio ~1:10). Apply gentle pressure to consolidate bed.
    • Sample Application: Dissolve crude this compound (1 g) in minimal mobile phase (5-10 mL) and apply evenly to top of column without disturbing the bed surface.
    • Elution: Begin gradient elution with collection of fractions (10-15 mL based on column size). Monitor elution by TLC (silica, UV254) or fraction collector with UV detection.
    • Fraction Analysis: Combine fractions containing this compound (HPLC purity >95%) and concentrate by rotary evaporation.
    • Column Regeneration: Clean column with strong solvent (e.g., methanol for reversed-phase) and re-equilibrate for future use.
High-Performance Liquid Chromatography (HPLC)

Preparative HPLC represents the pinnacle of purification technology for this compound, providing the highest resolution separation capable of resolving even structurally similar analogs and isomers. This technique is particularly valuable for final product polishing or when isomerically pure material is required for pharmaceutical applications. While offering superior resolution, the technique demands significant instrumentation investment and operational expertise, with careful attention to parameter optimization for economic operation at preparative scales.

  • Method Development Parameters: Systematic optimization of HPLC conditions is essential for achieving the resolution necessary for pharmaceutical-grade this compound. The stationary phase chemistry should be selected based on separation mechanism (C8/C18 for reversed-phase, silica for normal-phase). Mobile phase composition must be optimized for selectivity, typically employing water-acetonitrile or water-methanol gradients with possible modifiers (0.1% formic acid or TFA). Operational parameters including flow rate (scaled to column dimensions), gradient profile (typically 10-90% organic over 20-40 minutes), column temperature (25-40°C), and detection wavelength (280-300 nm based on UV spectrum) collectively determine separation efficiency. The target resolution should exceed 1.5 between all peaks of interest, with peak symmetry between 0.8 and 1.2 for optimal loading capacity [4].

  • Preparative Scale Protocol:

    • Column Selection: Install preparative C18 column (250 × 21.2 mm, 10 μm particle size) or equivalent in HPLC system.
    • Mobile Phase Preparation: Prepare degassed eluents (A: 0.1% aqueous formic acid; B: acetonitrile) and establish baseline at initial conditions (40% B).
    • Sample Preparation: Dissolve this compound (50-100 mg) in 2-5 mL of initial mobile phase and filter through 0.45 μm membrane.
    • Separation: Inject sample and elute with linear gradient (40-80% B over 30 minutes) at flow rate 15 mL/minute. Monitor at 290 nm.
    • Fraction Collection: Collect peaks automatically based on UV threshold, with particular attention to the this compound peak (typically 12-15 minutes under these conditions).
    • Product Recovery: Pool this compound fractions and remove acetonitrile by rotary evaporation. Lyophilize aqueous residue to obtain pure product.
  • Scale-Up Considerations: For larger-scale purification, simulated moving bed chromatography may offer advantages in solvent consumption and productivity. Batch-to-batch reproducibility is enhanced by rigorous system suitability testing before each run, including column efficiency (N > 5000), tailing factor (T < 1.5), and retention time reproducibility (RSD < 1%) [4].

Crystallization Techniques

Crystallization represents the final purification stage for pharmaceutical-grade this compound, providing not only purity enhancement but also control over solid-state properties that influence stability, dissolution, and bioavailability. The process exploits differential solubility between this compound and residual impurities across temperature variations, with the additional benefit of producing material with defined crystal habit, particle size distribution, and polymorphic form. Effective crystallization process development must address both purity objectives and physical property specifications to ensure consistent product performance.

  • Solvent System Selection: Identification of appropriate crystallization solvents is critical to achieving high recovery of pure this compound with desirable physical properties. Single solvent systems including methanol, ethanol, and acetonitrile often produce satisfactory results, while mixed solvent systems (e.g., toluene-hexane, ethyl acetate-cyclohexane) sometimes offer superior crystal habit control. Optimal solvents demonstrate moderate this compound solubility at elevated temperature (50-100 mg/mL at reflux), significantly reduced solubility at lower temperatures (5-15 mg/mL at 0-5°C), selective rejection of impurities into the mother liquor, and favorable safety and environmental profiles. Method development should evaluate at least 3-5 solvent systems with varying polarity and hydrogen bonding capacity [3].

  • Recrystallization Protocol:

    • Dissolution: Add crude this compound (1 g) to appropriate solvent (20 mL) in round-bottom flask equipped with condenser. Heat with stirring to gentle reflux until complete dissolution occurs.
    • Clarification: If solution is colored or contains particulate matter, add 1-2% (w/w) activated carbon and continue heating for 5-10 minutes. Filter hot solution through preheated Büchner funnel with celite bed.
    • Crystallization: Slowly cool filtrate to room temperature (1-2°C/minute), then further to 0-5°C in ice bath. Maintain at low temperature for 2-4 hours to complete crystallization.
    • Isolation: Collect crystals by vacuum filtration, washing with small portions (2 × 3 mL) of cold solvent.
    • Drying: Transfer crystals to vacuum desiccator over desiccant (P₂O₅ or silica gel) and dry under reduced pressure (10-20 mmHg) at room temperature for 12-24 hours.
  • Polymorph Control: this compound may exist in multiple crystalline forms with potentially different physical properties. To ensure consistent polymorph production, employ controlled cooling rates (0.1-0.5°C/minute through nucleation range), defined seeding (0.1-0.5% of desired polymorph added at 5-10°C above nucleation temperature), and consistent agitation during crystallization. Polymorph identity should be confirmed by powder X-ray diffraction and differential scanning calorimetry on multiple batches to ensure process consistency [3].

Table 3: Crystallization Solvent Systems for this compound Purification

Solvent System Solubility at Reflux (mg/mL) Solubility at 0°C (mg/mL) Crystal Habit Recovery (%)
Methanol 85 12 Needles 78
Ethanol 72 9 Plates 82
Acetonitrile 95 15 Prisms 75
Ethyl Acetate 110 25 Irregular 65
Toluene/Hexane (1:1) 45 5 Plates 88

Analytical Method Validation

Analytical method validation provides the scientific foundation for assessing this compound purity, potency, and quality throughout the extraction and purification process. A properly validated method demonstrates that the analytical procedure is suitable for its intended purpose and generates reliable results that support process decisions and quality determinations. The validation approach must address method specificity, accuracy, precision, linearity, range, and robustness, with acceptance criteria established based on the method's application within the overall purification strategy [5].

  • HPLC Method for Purity Assessment: A specific reversed-phase HPLC method represents the primary technique for assessing this compound purity and impurity profile throughout the purification process. The method should be capable of resolving this compound from known synthesis impurities, degradation products, and isomeric variants, providing accurate quantification across the concentration range of interest.

    • Chromatographic Conditions:

      • Column: C18 (150 × 4.6 mm, 3.5 μm)
      • Mobile Phase: Gradient, water (0.1% formic acid) and acetonitrile
      • Flow Rate: 1.0 mL/minute
      • Detection: UV at 290 nm
      • Injection Volume: 10 μL
      • Column Temperature: 30°C
      • Run Time: 25 minutes
    • System Suitability Requirements: Before analysis, system suitability must be verified using standard solutions. Criteria include retention time RSD <1% (n=6), peak area RSD <2% (n=6), theoretical plates >5000, and tailing factor <1.5. These parameters ensure the chromatographic system is performing adequately before sample analysis [6].

  • Validation Protocol:

    • Specificity: Demonstrate separation of this compound from all known impurities and degradation products. Forced degradation studies (acid, base, oxidation, heat, light) should produce well-resolved degradation peaks without interference with the main peak.
    • Linearity: Prepare standard solutions at 5 concentrations (50-150% of target concentration). Correlation coefficient (r) should be >0.999, and y-intercept should not differ significantly from zero.
    • Accuracy: Determine via spike recovery at 3 levels (50%, 100%, 150%) with triplicate determinations. Mean recovery should be 98-102% with RSD <2%.
    • Precision: Evaluate repeatability (intra-day, n=6) and intermediate precision (inter-day, different analyst, n=6). RSD should be <2% for both.
    • Range: Establish as the interval between upper and lower concentrations where linearity, accuracy, and precision meet specifications (typically 80-120% of test concentration).
    • Robustness: Deliberately vary method parameters (flow rate ±0.1 mL/min, temperature ±2°C, mobile phase composition ±2%) to demonstrate method reliability [5] [6].

analytical_validation cluster_validation_params Validation Parameters cluster_acceptance Acceptance Criteria Evaluation Start Method Development Specificity Specificity/Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness Criteria Verify Against Predefined Criteria Robustness->Criteria Document Document Results Criteria->Document End Validated Method Document->End

Figure 2: Analytical Method Validation Workflow for this compound Quality Control. The validation process progresses through assessment of specific performance parameters, each with predefined acceptance criteria. Successful validation demonstrates method suitability for its intended purpose in supporting purification process development and quality assessment.

Troubleshooting and Process Optimization

Systematic troubleshooting approaches are essential for addressing common challenges encountered during this compound extraction and purification. Process-related issues typically manifest as reduced yields, inadequate purity, physical property variations, or operational difficulties that impact process efficiency and reproducibility. A structured investigation of potential root causes, followed by targeted corrective actions, enables rapid problem resolution while enhancing fundamental process understanding. This knowledge-based approach aligns with Quality by Design principles that emphasize proactive quality management through scientific understanding and risk-based control strategies [7].

  • Common Purification Challenges:

    • Low Recovery in Extraction: Potential causes include incorrect pH adjustment (verify with calibrated pH meter), insufficient extraction time (increase contact time with agitation), or solvent selection mismatch (evaluate partition coefficients). Solution approaches include multiple extraction stages with smaller solvent volumes, pH fine-tuning near the pKa (approximately 8.5 for this compound), or alternative solvent systems with more favorable distribution coefficients.
    • Poor Chromatographic Resolution: Often results from column overloading (reduce sample loading by 25-50%), suboptimal mobile phase composition (systematic optimization of modifier type and concentration), or degraded stationary phase (replace column and implement guard column). Improved resolution may be achieved through temperature optimization (5-10°C changes), gradient profile adjustments, or alternative stationary phase chemistry.
    • Inconsistent Crystallization: Frequently caused by uncontrolled nucleation (implement seeded crystallization), too rapid cooling (reduce cooling rate to 0.1-0.5°C/min through nucleation zone), or insufficient impurity removal (additional charcoal treatment or pre-crystallization polish filtration). Process analytical technologies including in-situ particle monitoring can provide enhanced crystallization control.
    • Irreproducible HPLC Retention: Typically stems from mobile phase variation (implement rigorous preparation protocols with pH verification), column aging (monitor system suitability criteria), or temperature fluctuations (employ column oven with precise temperature control). Retention time stability improvements often result from mobile phase buffering rather than acid modification, particularly near the pKa of the compound.
  • Quality by Design Approaches: Implementation of QbD principles fundamentally shifts purification process development from empirical experimentation to science-based understanding with defined design spaces. The systematic identification of Critical Quality Attributes (CQAs) linked to product performance, Critical Process Parameters (CPPs) that impact these CQAs, and established control strategies to manage variability represents a modern paradigm for pharmaceutical process development. For this compound purification, key CQAs typically include chemical purity (related to safety and efficacy), residual solvent content (safety), crystalline form (stability and bioavailability), and particle size distribution (manufacturability). Understanding the relationship between process parameters and these quality attributes enables robust process design with built-in quality rather than reliance solely on end-product testing [7].

Conclusion

The extraction and purification of this compound requires a multifaceted approach that addresses the specific molecular characteristics of this halogenated aromatic compound. The integrated application of solvent-based extraction, chromatographic separation, and controlled crystallization techniques enables production of material meeting rigorous pharmaceutical standards. Process optimization should focus not only on purity and yield but also on physical properties and solid-form characteristics that influence drug product performance.

The protocols presented in these Application Notes provide a comprehensive foundation for this compound purification, with sufficient detail to support implementation in both research and development environments. Attention to analytical validation, process controls, and troubleshooting strategies ensures reliable reproduction of the purification methods across different operational contexts. As with all pharmaceutical processes, appropriate quality management and documentation practices are essential components of successful implementation.

References

Comprehensive Technical Protocol: Fluorosalan Stock Solution Preparation for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Introduction and Identification

Fluorosalan (CAS Registry Number: 4776-06-1), also known internationally as Flusalan (INN) and Fluorophene, is a halogenated antimicrobial compound with the systematic IUPAC name 3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide [1]. This synthetic chemical agent belongs to the salicylanilide class of compounds, characterized by the presence of multiple halogen atoms (bromine and fluorine) that contribute significantly to its biological activity and physicochemical properties. The molecular structure features a benzamide backbone substituted with two bromine atoms at the 3 and 5 positions of the phenolic ring, while the anilide nitrogen is connected to a phenyl ring containing a trifluoromethyl group at the meta position [1] [2].

With a molecular formula of C₁₄H₈Br₂F₃NO₂ and a molecular weight of 439.02 g/mol, this compound presents as a white to off-white solid at room temperature [3]. The compound exhibits predicted physicochemical characteristics including a boiling point of approximately 371.4±42.0°C and a density of 1.887±0.06 g/cm³ [3]. The acid dissociation constant (pKa) of this compound is calculated to be 5.98±0.48, indicating it exists primarily in the protonated form under physiological pH conditions [3]. The compound demonstrates high lipophilicity with an estimated LogP value of 6.97, suggesting limited aqueous solubility but significant solubility in organic solvents [3].

Table 1: Chemical Identification of this compound

Identifier Specification
CAS Registry Number 4776-06-1 [1] [3]
IUPAC Name 3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide [1]
Molecular Formula C₁₄H₈Br₂F₃NO₂ [1] [3]
Molecular Weight 439.02 g/mol [1] [3]
Other Names Flusalan (INN), Fluorophene, Vancide FP [1] [2]
FDA UNII 80OFG3WPYD [1] [3]

Solubility Characteristics and Storage

Solubility Profile

This compound demonstrates a distinct solubility profile that must be carefully considered when preparing stock solutions for research applications. According to experimental data, this compound is slightly soluble in dipolar aprotic solvents including dimethyl sulfoxide (DMSO) and methanol [3]. This limited solubility profile presents challenges for researchers requiring aqueous-based experimental systems and necessitates the use of organic solvents for initial stock solution preparation followed by subsequent dilution into aqueous buffers. The high estimated LogP value of 6.97 confirms the strong hydrophobic character of this molecule, which influences not only solubility but also membrane permeability and biological distribution patterns [3].

Storage and Stability Considerations

Proper storage conditions are critical for maintaining the chemical integrity and solution stability of this compound stock solutions. Based on the compound's physicochemical properties, several key factors must be controlled to prevent degradation:

  • Temperature Control: Stock solutions should be stored at -20°C or below to minimize thermal degradation, with consideration of the solvent's freezing point [4].
  • Light Sensitivity: Due to the presence of multiple halogen atoms and an aromatic structure susceptible to photochemical degradation, this compound stock solutions must be protected from light by storing in amber glass containers or vessels wrapped in aluminum foil [4].
  • Moisture Protection: The compound should be protected from atmospheric humidity, which may contribute to hydrolytic degradation over time [4].
  • Inert Atmosphere: For long-term storage, particularly of concentrated stock solutions, consideration should be given to blanketing with inert gas (nitrogen or argon) to prevent oxidation [4].

Table 2: Solubility and Storage Conditions for this compound

Parameter Specification
Solubility in DMSO Slightly soluble [3]
Solubility in Methanol Slightly soluble [3]
Aqueous Solubility Expected to be low (based on LogP 6.97) [3]
Recommended Storage Temperature -20°C [4]
Light Sensitivity Light-sensitive; requires amber glass or foil protection [4]
Container Material Glass (preferably amber) [4]

Solution Preparation Protocols

Gravimetric Preparation Method

The gravimetric preparation method is the preferred approach for generating primary stock solutions of this compound when high accuracy is required. This method involves precise weighing of the solid compound followed by dissolution in an appropriate solvent to achieve an exact concentration. The gravimetric method offers superior accuracy compared to volumetric approaches when working with solid materials, as analytical balances typically provide greater precision and smaller relative errors than volumetric glassware [4]. This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, which can be subsequently diluted to working concentrations for various experimental applications.

Materials Required:

  • This compound solid (CAS 4776-06-1) [3]
  • Anhydrous DMSO (molecular biology grade) [4]
  • Analytical balance (capable of measuring to 0.1 mg)
  • Volumetric flask (Class A, 25 mL capacity)
  • Amber glass storage vials with PTFE-lined caps
  • Micropipettes and appropriate tips
  • Personal protective equipment (lab coat, gloves, safety glasses)

Step-by-Step Procedure:

  • Calculate Mass Requirement: For a 25 mL stock solution at 100 mM concentration, calculate the required mass of this compound: Mass = (0.025 L × 0.100 mol/L × 439.02 g/mol) = 1.0976 g [4]

  • Weigh Compound: Tare an appropriate weighing vessel on the analytical balance. Carefully transfer 1.0976 g of this compound solid to the vessel, recording the exact mass to calculate the precise final concentration [4].

  • Transfer to Volumetric Flask: Quantitatively transfer the weighed this compound to a 25 mL volumetric flask using caution to avoid loss of material [4].

  • Initial Dissolution: Add approximately 15 mL of anhydrous DMSO to the flask. Swirl gently until the solid is completely dissolved. For compounds with limited solubility such as this compound, this may require 5-10 minutes of gentle swirling. Do not heat the solution as elevated temperatures may degrade DMSO or the compound itself [4].

  • Dilute to Volume: Once dissolved, carefully add DMSO until the meniscus reaches the calibration mark on the flask neck [4].

  • Homogenization: Invert the flask several times to ensure complete mixing and homogeneity of the solution [4].

  • Aliquoting and Storage: Aseptically aliquot the stock solution into amber glass vials. Label each vial with complete information including compound name, concentration, date, solvent, and preparer's initials. Store at -20°C or below [4].

G Start Calculate Required Mass Step1 Weigh this compound Solid Using Analytical Balance Start->Step1 Step2 Transfer to Volumetric Flask Step1->Step2 Step3 Add DMSO Solvent (~60% of Final Volume) Step2->Step3 Step4 Swirl Gently Until Complete Dissolution Step3->Step4 Step5 Dilute to Final Volume with DMSO Step4->Step5 Step6 Mix Thoroughly by Inversion Step5->Step6 Step7 Aliquot into Amber Vials and Label Completely Step6->Step7 End Store at -20°C Step7->End

Dilution Method for Working Solutions

The preparation of working solutions from concentrated this compound stock requires careful calculation and aseptic technique to ensure accuracy and maintain sterility when needed for cell-based assays. This protocol utilizes the standard dilution equation (C₁V₁ = C₂V₂) to calculate appropriate volumes for dilution [5] [4]. The following procedure describes the preparation of 10 mL of a 1 mM working solution in aqueous buffer from a 100 mM DMSO stock solution.

Materials Required:

  • This compound stock solution (100 mM in DMSO)
  • Appropriate buffer or medium (e.g., PBS, cell culture medium)
  • Sterile tubes (15 mL conical tubes recommended)
  • Micropipettes and sterile tips
  • Vortex mixer

Step-by-Step Procedure:

  • Calculate Dilution Volumes: Using the dilution equation C₁V₁ = C₂V₂: (100 mM)(V₁) = (1 mM)(10 mL) V₁ = 0.1 mL = 100 μL [5] [4] Therefore, 100 μL of stock solution + 9.9 mL of diluent.

  • Add Diluent First: Transfer 9.9 mL of the appropriate buffer or medium to a sterile tube [4].

  • Add Stock Solution: Pipette 100 μL of the 100 mM this compound stock solution directly into the diluent [4].

  • Mix Thoroughly: Cap the tube securely and mix by inverting several times or vortexing at medium speed for 5-10 seconds [4].

  • Quality Assessment: Visually inspect the solution for clarity and the absence of precipitate, which is particularly important when diluting DMSO stock solutions into aqueous systems [4].

  • Label and Store: Label the working solution with complete information and store under appropriate conditions for planned experiments [4].

G Start Calculate Required Volumes Using C₁V₁ = C₂V₂ Step1 Prepare Diluent (9.9 mL Buffer/Medium) Start->Step1 Step2 Add Stock Solution (100 µL of 100 mM Stock) Step1->Step2 Step3 Mix Thoroughly by Inversion or Vortexing Step2->Step3 Step4 Inspect for Precipitation Visual Quality Check Step3->Step4 Step5 Confirm Final Concentration (1 mM Working Solution) Step4->Step5 End Use Immediately or Store Appropriately Step5->End

Concentration Verification Approaches

For critical applications requiring exact concentration knowledge, verification of this compound stock solution concentration is recommended. While specific analytical methods for this compound are not detailed in the available literature, researchers can adapt standard analytical techniques commonly used for quantitative analysis of organic compounds:

  • UV-Vis Spectrophotometry: Determine the molar absorptivity of this compound at its absorbance maximum and use Beer-Lambert law for quantification.
  • HPLC with UV Detection: Employ reverse-phase chromatography with calibration against certified reference standards.
  • Mass Spectrometry: Utilize LC-MS with appropriate internal standards for highest accuracy.

Safety and Regulatory Compliance

Safety Data Sheet Requirements

Working with this compound in research settings requires strict adherence to chemical safety regulations and proper documentation. According to the Globally Harmonized System (GHS), Safety Data Sheets (SDS) must follow a standardized 16-section format that provides comprehensive information about chemical hazards, safe handling procedures, and emergency measures [6] [7]. The transition from older Material Safety Data Sheets (MSDS) to the newer SDS format has been mandated to ensure consistency in hazard communication and to align with international standards [6]. Researchers must consult the most current SDS for this compound before initiating experimental work, paying particular attention to sections covering hazard identification, composition, first-aid measures, and accidental release measures [7].

Personal Protective Equipment and Handling

Based on the chemical structure and properties of this compound, which contains multiple halogen substituents and potential biological activity, appropriate safety precautions must be implemented:

  • Personal Protective Equipment: Wear nitrile or latex gloves, laboratory coat, and safety glasses when handling concentrated solutions or solid material [6] [7].
  • Engineering Controls: Use chemical fume hoods or biosafety cabinets for procedures that may generate aerosols or during weighing of solid material [6] [7].
  • Emergency Procedures: Familiarize yourself with eye wash stations, safety showers, and spill response procedures before beginning work with this compound [7].

Table 3: Safety Considerations and Regulatory Information

Aspect Specification
SDS Format 16-section GHS format required [6] [7]
Primary Hazards Specific hazards not detailed in sources; assume toxicity based on structure
PPE Requirements Gloves, lab coat, safety glasses [6] [7]
Engineering Controls Chemical fume hood recommended [6] [7]
First Aid Measures Consult current this compound SDS for specific instructions [7]
Disposal Considerations Follow institutional guidelines for halogenated organic compounds [7]

Research Applications and Usage Notes

Experimental Applications

This compound stock solutions serve as the foundation for various research applications, particularly in antimicrobial testing and formulation development. While current search results do not provide extensive details on specific research applications, the compound's classification as an antimicrobial agent and its halogen-rich chemical structure suggest potential uses in:

  • Antimicrobial Susceptibility Testing: Evaluation of efficacy against bacterial and fungal pathogens
  • Biocide Formulation Development: Incorporation into topical formulations or surface disinfectants
  • Structure-Activity Relationship Studies: Investigation of halogen substitution patterns on biological activity
  • Mechanism of Action Studies: Elucidation of molecular targets in microbial organisms
Technical Considerations and Troubleshooting

Researchers may encounter several technical challenges when working with this compound stock solutions. The following troubleshooting guidance addresses common issues:

  • Precipitation in Aqueous Systems: When diluting DMSO stock solutions into aqueous buffers, gradual addition with constant vortexing can help maintain solubility. For cell culture applications, ensure final DMSO concentrations do not exceed 0.1-1.0% to maintain viability.
  • Storage Stability Concerns: Periodically reassay stock solution concentration using appropriate analytical methods. Avoid repeated freeze-thaw cycles by aliquoting into single-use portions.
  • Bioactivity Variability: If experimental results show inconsistent biological activity, verify stock solution concentration and check for precipitation in working solutions.

Conclusion

This compound stock solution preparation requires careful attention to solubility limitations, stability concerns, and accurate quantification to ensure reliable experimental results. The gravimetric method described in this protocol provides a standardized approach for generating primary stock solutions with high accuracy, while appropriate dilution techniques enable preparation of working solutions for various research applications. Researchers should prioritize chemical safety practices and consult current Safety Data Sheets before working with this compound. Proper documentation, labeling, and storage conditions are essential components of a quality management system for reagent preparation in research and development settings.

References

A Framework for Fluorosalan Safety Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Without a specific Safety Data Sheet (SDS), the following protocol should be treated as a preliminary framework. The cornerstone of safe handling is consulting the actual SDS provided by the chemical manufacturer before any work begins [1].

  • Hazard Identification: The primary hazards of Fluorosalan are not detailed in the search results. You must obtain the SDS to identify its specific hazard classification (e.g., toxic, corrosive, or environmental hazard).
  • Key Safety Principles: The general guidelines for safe chemical handling emphasize proper labeling, stringent inventory control, and routine inspections of storage areas [2]. The inherent hazards of chemicals can be reduced by minimizing the quantity of chemicals on hand [2].

Proposed Handling & Application Protocol

This section outlines a potential workflow for handling this compound in a research setting, assuming it requires standard precautions for potent active compounds.

Experimental Workflow

The diagram below illustrates the core procedure for preparing a this compound solution.

G Start Don Appropriate PPE A Verify Container Label and Integrity Start->A B Work in Designated Area (Ventilated Hood/Cabinet) A->B C Calculate Required Mass/Volume B->C D Prepare Stock Solution C->D E Dilute to Working Concentration D->E F Apply to Experimental System E->F G Document All Steps F->G

Required Materials and Reagents
  • Chemical: this compound (mass as required by experimental design)
  • Solvent: An appropriate solvent, toxicity, and compatibility with your experimental system. The SDS is critical for this information.
  • Equipment: Analytical balance, volumetric flasks/pipettes, sterile glassware/vials, magnetic stirrer (if needed)
Step-by-Step Procedure
  • Preparation: Review the SDS and experimental protocol. Don appropriate PPE (see next section). Ensure an emergency eyewash station and shower are accessible [2].
  • Weighing: Perform all weighing and handling in a ventilated fume hood or cabinet to minimize inhalation exposure [2]. Accurately weigh the required mass of this compound.
  • Solution Preparation: Transfer the compound to a volumetric flask. Add a small amount of solvent and dissolve completely. Bring to the final volume with solvent to create a stock solution.
  • Application: Dilute the stock solution to the desired working concentration for your experimental application.
  • Decontamination: After application, clean all work surfaces and equipment thoroughly. Decontaminate or dispose of waste according to institutional guidelines.

Critical Safety & Storage Controls

Adherence to these controls is mandatory for risk mitigation.

Personal Protective Equipment (PPE)

The minimum PPE should be determined from the SDS. As a baseline for handling an unknown potency compound:

  • Eye Protection: Chemical splash goggles
  • Hand Protection: Chemically resistant gloves (e.g., nitrile)
  • Body Protection: Lab coat, closed-toe shoes, long pants
Engineering Controls
  • Ventilation: Procedures should be carried out in a functioning chemical fume hood [2].
  • Containment: Use unbreakable or double-contained packaging for liquids to manage potential spills [2].
Storage and Segregation

Proper storage is critical to prevent inadvertent reactions.

  • Storage Location: Store in a dedicated, labeled cabinet. If this compound is classified as highly toxic, a locked poison cabinet may be required [2].
  • Segregation Rules: Do not store chemicals alphabetically. Segregate by hazard class compatibility [2]. The table below provides examples of incompatible materials.
Chemical Group (Column A) Incompatible Materials (Column B)
Toxic Substances Oxidizers, Acids [1]
Acids Flammable liquids, bases, oxidizers [2]
Oxidisers Flammable liquids, other chemicals, heat sources [1]

Table: Examples of incompatible chemicals based on general hazard classes. This compound's specific incompatibilities must be confirmed by its SDS. [2]

Emergency Procedures

  • Spills: Evacuate non-essential personnel. Alert others in the area. Use a spill kit appropriate for the chemical's hazards. Wear enhanced PPE (e.g., apron, respiratory protection) for a major spill.
  • Exposure:
    • Inhalation: Immediately move to fresh air.
    • Skin Contact: Remove contaminated clothing and rinse skin with water for at least 15 minutes.
    • Eye Contact: Rinse eyes at an eyewash station for at least 15 minutes.
    • Ingestion: Seek immediate medical attention. Do not induce vomiting unless directed by a medical professional.
  • Medical Emergency: Seek medical attention immediately and provide the SDS to the physician.

Pathway to Complete Your Protocol

To finalize these application notes, you must obtain this compound-specific data.

  • Locate the SDS: Contact the chemical supplier directly to obtain the most current Safety Data Sheet.
  • Consult Authorities: Refer to guidelines from agencies like the CDC and OSHA for comprehensive safety standards [2].

References

Quality Control Application Notes and Protocols for Fluorosalan Products

Author: Smolecule Technical Support Team. Date: February 2026

This document provides detailed application notes and experimental protocols for the quality control (QC) of Fluorosalan, an antimicrobial agent. It is designed to equip researchers and drug development professionals with methodologies to ensure the identity, purity, stability, and consistency of this compound products throughout development and manufacturing.

Analytical Techniques for this compound QC

A multi-technique approach is recommended to comprehensively assess this compound quality. The table below summarizes the primary techniques and their specific applications.

Table 1: Analytical Techniques for this compound Quality Control

Analytical Technique Primary QC Application Key Measurable Parameters Advantages for this compound Analysis
¹⁹F-NMR Spectroscopy Identity, Purity, Assay, Detection of structurally related impurities Chemical shift (δ), Signal intensity, Integration ratios, Coupling constants (J) No matrix effects in complex samples; distinguishes between different PFAS classes and degradation products [1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Purity, Impurity profiling, Degradation product identification, Quantification Retention time, Mass-to-charge ratio (m/z), Fragmentation pattern, Peak area High sensitivity and specificity; capable of detecting and quantifying trace-level impurities
Titrimetric Methods Potency, Assay (for raw material) Titrant volume, Equivalent point Classical method for content uniformity; compendial testing [2]
Detailed Protocol: Identity and Purity by ¹⁹F-NMR Spectroscopy

Principle: Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy exploits the magnetic properties of the fluorine-19 nucleus to provide structural and quantitative information. It is highly specific for fluorinated compounds like this compound, as it is immune to interference from the non-fluorinated matrix [1].

Experimental Workflow:

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

workflow Start Weigh this compound Sample A Dissolve in Deuterated Solvent (e.g., DMSO-d₆) Start->A B Transfer to NMR Tube A->B C Acquire ¹⁹F-NMR Spectrum B->C D Process FID Data (Fourier Transform) C->D E Interpret NMR Spectrum D->E F Report Results E->F

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)
  • Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)
  • 5 mm NMR tube
  • Analytical balance
  • This compound reference standard

Procedure:

  • Sample Preparation: Precisely weigh approximately 5 mg of the this compound test sample and transfer it to a clean vial. Dissolve the sample in 0.7 mL of deuterated solvent. Vortex until fully dissolved.
  • Reference Standard: Prepare a separate standard solution using the this compound reference standard of known purity at a similar concentration.
  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Insert the tube into the NMR spectrometer. Set the probe temperature (e.g., 25°C). Key acquisition parameters are listed in Table 2.
  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shift scale to a suitable internal standard (e.g., CFCl₃ at 0 ppm).
  • Data Interpretation: Identify the characteristic chemical shifts of this compound by comparing with the reference standard. The intensity of the terminal -CF3 signal can be used for quantitative assessment [1]. Check for any extraneous signals that may indicate impurities or degradation products.

Table 2: Typical ¹⁹F-NMR Acquisition Parameters

Parameter Setting
Spectral Frequency 376 MHz (for 9.4 T magnet)
Pulse Width 90-degree pulse
Spectral Width 100 ppm
Relaxation Delay (D1) 5 seconds
Number of Scans 16-64
Acquisition Time 2-4 seconds

System Suitability and Quality Control Framework

A robust QC strategy requires more than just sample analysis; it necessitates integrated controls to monitor the entire analytical process.

Integrated QC Strategy

The framework for quantitative proteomics can be adapted for pharmaceutical QC, emphasizing longitudinal monitoring and internal standards to differentiate system failures from sample-specific issues [3]. This involves:

  • System Suitability Testing (SST): Before analyzing batches of this compound samples, a predefined set of SST criteria should be met using a reference standard. This verifies that the instrument (NMR, LC-MS) is performing adequately regarding sensitivity, resolution, and line shape (for NMR).
  • Internal Quality Controls (IQC): Include control samples with known properties (e.g., a deliberately degraded this compound sample, or a sample spiked with a known impurity) in every analytical batch. This assesses the method's ability to detect variations.
  • Longitudinal Monitoring: Track key performance indicators (e.g., signal-to-noise ratio, chemical shift precision) over time using control charts to identify and correct for long-term performance drift [3].
Protocol: Monitoring Analytical Performance

Principle: This protocol ensures the analytical system (NMR, LC-MS) is functioning correctly and remains in a state of control throughout its use for this compound testing.

Procedure:

  • SST Solution: Prepare a fresh solution of this compound reference standard at a concentration within the quantitative linear range.
  • Acquire SST Data: Analyze the SST solution according to the standard analytical method.
  • Evaluate Criteria: Assess the data against pre-defined acceptance criteria (see Table 3).
  • Action: Only proceed with sample analysis if all SST criteria are met. If not, perform instrument troubleshooting and maintenance before repeating the SST.

Table 3: Example System Suitability Test Criteria for ¹⁹F-NMR

Test Parameter Acceptance Criterion
Signal-to-Noise Ratio (S/N) S/N ≥ 150 (for a designated -CF3 peak)
Linewidth at Half Height ≤ 2.0 Hz
Chemical Shift Reproducibility ± 0.02 ppm

Stability and Method Validation

For a drug substance, understanding its stability under various conditions is critical.

Forced Degradation Studies (Stress Testing)

Objective: To identify likely degradation products and validate the stability-indicating power of the analytical methods.

Protocol:

  • Stress Conditions: Expose this compound samples to stressed conditions including acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidative stress (e.g., 3% H₂O₂), and thermal stress (e.g., 60°C).
  • Analysis: At designated time points, withdraw samples and analyze them using ¹⁹F-NMR and LC-MS/MS.
  • Data Analysis: Monitor for the appearance of new peaks in the ¹⁹F-NMR spectrum or new chromatographic peaks in the LC-MS, which represent degradation products. The parent peak of this compound should be monitored for a decrease in area.

Troubleshooting Common Issues

  • Poor Signal-to-Noise in ¹⁹F-NMR: Ensure the sample is fully dissolved. Increase the number of scans. Check and optimize the shimming of the magnet to achieve a homogeneous magnetic field [4].
  • Matrix Interference in LC-MS: Utilize a more selective sample preparation technique such as solid-phase extraction (SPE). Optimize the chromatographic method to achieve better separation of the analyte from matrix components.
  • Irreproducible Quantification: Use an internal standard (IS) in both NMR and LC-MS assays. For NMR, a known concentration of a fluorinated compound not present in the sample can be used as an IS. For LC-MS, a stable isotope-labeled this compound is the ideal IS.

Conclusion

The combination of ¹⁹F-NMR spectroscopy and LC-MS/MS provides a powerful, orthogonal approach for the comprehensive quality control of this compound. ¹⁹F-NMR is particularly valuable for its insensitivity to matrix effects and its ability to provide direct quantitative and structural information without extensive sample cleanup [1]. Implementing the detailed protocols for analysis, system suitability, and stability testing, within the framework of a rigorous QC strategy, will ensure the generation of reliable and meaningful data to support the development and manufacture of a high-quality this compound product.

References

Techniques to Overcome Solubility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes standard techniques you can investigate for Fluorosalan, categorized by their primary mechanism of action [1] [2].

Technique Mechanism Key Considerations
API Physical Modification [1] [2] Increases surface area for dissolution; disrupts crystal lattice.
⋄ Nanomilling Reduces API particle size to nanometers [1]. Unstable suspensions may need stabilizers to prevent agglomeration/Ostwald ripening [1] [2].
⋄ Amorphous Solid Dispersions Creates non-crystalline API in polymer matrix [1] [2]. Thermally unstable APIs may not tolerate processes like hot melt extrusion [1].
Chemical Modification [2] Alters the API's physicochemical properties.
⋄ Salt Formation Converts API into a more soluble salt form via counterion [2]. Only applicable to ionizable APIs [2].
⋄ Co-crystals Engages API and co-former in a single crystal lattice [2]. Applicable to non-ionizable APIs; does not rely on ionic bonding [2].
Encapsulation & Complexation [1] [2] Uses carriers to solubilize and protect the API.
⋄ Cyclodextrin Complexation Hydrophobic cavity shields API, hydrophilic exterior enables solubility [1].
⋄ Lipid-Based Systems (e.g., Liposomes, SLNs*) Amphiphilic structures solubilize hydrophobic APIs [2]. Compatibility depends on API log P; ideal for high log P (e.g., ~5) [3].
⋄ Polymer Encapsulation Protects API and enables controlled release [2].

*SLNs: Solid-lipid nanoparticles

Troubleshooting Common Solubility Issues

Here are answers to frequently asked questions when dealing with poorly soluble compounds like this compound.

Q1: What is the first step in selecting a solubilization technique? A systematic pre-formulation groundwork is crucial [1]. You must understand the API's properties:

  • Physicochemical Properties: Determine solubility, pKa, log P, and melting point [3].
  • Solid-State Properties: Assess crystallinity and polymorphism [3].
  • Stability: Test thermal and photo-stability to rule out incompatible processing methods [1]. This data, combined with the target product profile (dosage form, dose, route), guides the selection of the most appropriate technique [3].

Q2: Our nanomilled suspension is unstable, with particle growth over time. What could be the cause? This is a common challenge, often due to Ostwald ripening [1] [2]. To address it:

  • Stabilizer Selection: The choice and concentration of stabilizers (polymers or surfactants) are critical to prevent small particles from dissolving and re-depositing on larger ones [1].
  • Process Optimization: "Overmilling" can also cause instability. The milling time and conditions need to be optimized for the specific API [2].

Q3: How can we improve solubility without using harsh solvents or pH extremes? Several techniques are well-suited for this:

  • Nanomilling is a "top-down" method that uses mechanical energy rather than solvents or pH changes [2].
  • Cyclodextrin Complexation relies on non-covalent inclusion within a carrier molecule [1].
  • Lipid-Based Formulations (e.g., micelles, liposomes) use biocompatible, amphiphilic lipids to solubilize compounds [2].

Experimental Protocol: Nanomilling Feasibility Study

This protocol outlines a general workflow for initial nanomilling experiments, which can be adapted for this compound [1] [2].

Objective: To produce a stable nanosuspension of this compound and evaluate its dissolution rate.

Materials:

  • API: this compound
  • Stabilizers: Various (e.g., polymers like HPMC, PVP; surfactants like SLS)
  • Equipment: Laboratory-scale wet bead mill, centrifuge, particle size analyzer, dissolution apparatus.

Procedure:

  • Pre-formulation Analysis: Characterize this compound's initial particle size and solid-state form.
  • Stabilizer Screening: Prepare coarse suspensions of this compound in aqueous vehicles containing different stabilizers and concentrations.
  • Nanomilling Process: Mill each suspension. Monitor particle size reduction periodically until a target size of 100-200 nm is achieved.
  • Stability Assessment: Place the nanosuspensions on stability (e.g., at 4°C and 25°C) and monitor for changes in particle size and appearance over 2-4 weeks.
  • In-Vitro Evaluation: Compare the dissolution profile of the lead nanosuspension formulation against a coarse suspension and untreated API.

The workflow for this protocol can be visualized as follows:

start Pre-formulation Analysis step1 Stabilizer Screening start->step1 step2 Nanomilling Process step1->step2 step3 Stability Assessment step2->step3 step4 In-Vitro Evaluation step3->step4 end Lead Formulation Identified step4->end

A Framework for Your Formulation Strategy

Since specific data on this compound is unavailable, a systematic, model-based approach is recommended [3].

  • Define the Problem: Clearly outline your target product profile, including dose and route of administration.
  • Leverage Models: Use simple models to understand the compound's dissolution and absorption mechanisms. This helps pair the right technology to the problem.
  • Screen Systematically: Begin with small-scale feasibility studies on multiple techniques (e.g., nanomilling, amorphous solid dispersions, lipid-based systems) to identify the most promising candidate for this compound [3] [2].

References

optimizing Fluorosalan antimicrobial efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Fluorosalan at a Glance

The table below summarizes the core identity and known mechanism of action of this compound based on current literature.

Property Description
IUPAC Name 3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide [1]
Known Mechanism Inhibition of NF-κB signaling via inhibition of IκBα phosphorylation [2].
Relevance NF-κB is a critical transcription factor in immune and inflammatory responses; inhibiting it can provide an antimicrobial and potentially anticancer effect [2].

Suggested FAQ Framework

While specific data on this compound is limited, you can structure FAQs around common antimicrobial efficacy testing challenges. Here are potential questions and guidance based on general best practices:

  • Q: Our this compound efficacy results are inconsistent between assays. What could be the cause?

    • A: Inconsistency can stem from variations in compound solubility, differences in bacterial growth phases between assay runs, or degradation of the compound in solution. Ensure a consistent solvent (e.g., DMSO [3]) and concentration across all tests, standardize the preparation of bacterial inoculums to a specific optical density and growth phase, and prepare fresh drug solutions for each experiment.
  • Q: We are observing high cytotoxicity in host cells alongside antimicrobial activity. How can we optimize the selectivity?

    • A: This is a common challenge in antimicrobial development [4]. To improve the therapeutic window, consider testing a range of concentrations to establish a precise minimum inhibitory concentration (MIC) versus cytotoxic concentration (CC₅₀). You can then calculate a selectivity index (CC₅₀ / MIC). Research on other antimicrobial agents, like copper-doped scaffolds, shows that lower concentrations can maintain efficacy while preserving cell viability [5].
  • Q: What are the established experimental protocols for testing this compound's efficacy?

    • A: While a specific protocol for this compound was not found, you can adapt standard microbiological and cell biology methods. The general workflow involves sample preparation, in vitro antibacterial testing, and cytotoxicity assessment, as outlined in the diagram below.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for evaluating this compound, which you can adapt and build upon.

Fluorosalan_Workflow This compound Efficacy Testing Workflow cluster_1 In Vitro Antibacterial Testing cluster_2 Cytotoxicity & Biocompatibility Start Sample Preparation A Compound Solubilization (Solvent: DMSO) Start->A B Bacterial Culture Prep (Standardize to McFarland) Start->B C Mammalian Cell Culture (e.g., Osteoblasts) Start->C D Bacteria Adhesion Assay (n=4/group, 2h incubation) B->D G Cell Viability Assay (e.g., AlamarBlue) C->G E Viable Count Enumeration (Serial Dilution & Plating) D->E F Statistical Analysis (ANOVA, Tukey's test) E->F Results Interpret Data & Conclude on Efficacy vs. Safety F->Results H Morphology Analysis (SEM/EDX if applicable) G->H I Statistical Analysis H->I I->Results

References

Understanding the Challenge of Fluorinated Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Fluorinated compounds like Fluorosalan are characterized by strong carbon-fluorine (C–F) bonds. This bond is one of the strongest in organic chemistry, granting these molecules high chemical, thermal, and biological stability, which makes them notoriously difficult to degrade [1] [2]. This is a primary challenge you will likely encounter.

Successful degradation of similar compounds focuses on two key objectives:

  • Cleavage of the C–F bond: This is critical to avoid generating other persistent or toxic fluorinated byproducts.
  • Complete oxidation of intermediates: This ensures the pollutant is fully mineralized and the environment is remediated [3].

Degradation Strategies for Technical Guidance

While not specific to this compound, the following advanced oxidation processes (AOPs) have shown promise in degrading recalcitrant per- and polyfluoroalkyl substances (PFAS). You can adapt these principles for your experimental protocols.

The table below summarizes key non-thermal technologies:

Technology Key Degradation Mechanism Experimental Considerations & Efficacy
Sonochemical Degradation [2] Pyrolytic breakdown at bubble-water interface from cavitation (high temp/pressure). Effective for complete mineralization of PFOA/PFOS; rates can be reduced by competing substances like dissolved organic matter.
Photoelectrocatalysis (PEC) [3] Synchronous defluorination-oxidation; couples photolysis defluorination with •OH radical oxidation. Achieved >99.9% defluorination and TOC removal for fluoroarenes under mild conditions; a scale-up pilot system has been demonstrated.
Plasma Technology [1] Electrical discharge generates reactive species (e.g., radicals, electrons, photons) that attack pollutants. Considered a promising method for PFAS destruction; detailed mechanisms and advances are available in recent reviews.

For thermal approaches, incineration and high-temperature thermal desorption are also documented as PFAS destruction technologies, but they require proper investigation to ensure complete mineralization and avoid the formation of harmful byproducts [1].

Proposed Experimental Workflow for Method Development

Given the lack of a pre-existing protocol for this compound, your initial work should focus on method development. The following workflow outlines a systematic approach to designing, testing, and analyzing degradation experiments.

cluster_phase1 Phase 1: Screening & Setup cluster_phase2 Phase 2: Optimization & Analysis cluster_phase3 Phase 3: Validation & Scaling Start Start: Define Experimental Goal A1 Select Potential Methods (e.g., Sonolysis, PEC, Plasma) Start->A1 A2 Design Preliminary Experiments (Bench-scale, low concentration) A1->A2 A3 Monitor Key Parameters (Fluoride ion release, Parent compound loss) A2->A3 B1 Optimize Conditions (pH, catalyst, power, reaction time) A3->B1 B2 Identify Reaction Intermediates (Using GC-MS, LC-MS) B1->B2 B3 Assess Degradation Pathway (Based on intermediates found) B2->B3 C1 Validate Optimized Protocol (Higher concentration, different matrices) B3->C1 C2 Assess Process Efficiency (Calculate DEF & TOC removal) C1->C2 C3 Pilot-Scale Testing (If results are promising) C2->C3

Frequently Asked Questions for a Technical Support Framework

Based on common challenges in degrading fluorinated organics, here are anticipated FAQs.

Q1: Why is my degradation experiment showing a rapid decrease in the parent this compound compound but a very low level of free fluoride ions (F⁻)? This indicates that the degradation process is likely breaking down the larger molecule into smaller fluorinated intermediates without effectively cleaving the stubborn C–F bonds. To confirm this, you need to use analytical techniques like LC-MS/MS or GC-MS to identify and characterize these intermediate compounds [3] [2].

Q2: The presence of other organic materials in my sample seems to be slowing down this compound degradation. How can I address this? This is a common issue due to competitive consumption of the generated reactive species (like hydroxyl radicals). You can:

  • Increase the oxidant dosage or power input of the system to compensate.
  • Implement a pre-treatment step to remove a portion of the competing organics.
  • Adjust the pH, as some methods (like sonolysis with cationic surfactants) are more effective under specific pH conditions [2].

Q3: What are the most critical metrics to report when publishing results on this compound degradation? Beyond reporting the disappearance of the parent compound, it is crucial to demonstrate defunctionalization and mineralization. Key metrics include:

  • Degradation Efficiency: % removal of this compound.
  • Defluorination Efficiency (DEF): % of theoretical fluoride released.
  • Total Organic Carbon (TOC) Removal: % indicating complete mineralization to CO₂.
  • Identified Intermediates: Proposed degradation pathway based on detected byproducts [3] [2].

Conclusion and Key Recommendations

To make progress with this compound, a methodical approach is essential:

  • Start with model systems: Begin experiments with pure this compound in aqueous solution before moving to complex real-world matrices.
  • Prioritize defluorination metrics: Always measure fluoride ion release to distinguish between partial decomposition and meaningful breakdown.
  • Leverage insights from PFAS research: The technologies summarized here provide a robust starting point for experimental design.

References

method validation for Fluorosalan analysis

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation & Verification

In chromatography and related techniques, validation and verification are distinct but complementary processes essential for ensuring reliable results [1].

Aspect Verification Validation
Core Focus Equipment, methods, and processes meet predefined specifications [1]. The entire analytical process is accurate, precise, and fit-for-purpose [1].
Key Activities Instrument calibration, method suitability checks, system suitability testing (e.g., resolution, tailing factor) [1]. Establishing specificity, accuracy, precision, and limits of detection/quantitation (LOD/LOQ) [1].
Objective Confirm system is operating correctly and reliably [1]. Provide evidence the method is scientifically sound for its intended use [1].

Troubleshooting Guide: A Proactive Framework

Effective troubleshooting is a core function of a technical support center. A proactive approach minimizes errors and ensures robust operations [2].

Build a Foundation to Prevent Issues
  • Robust SOPs: Create clear, well-documented Standard Operating Procedures (SOPs) with flowcharts to reduce inconsistencies. SOPs should cover everything from sample collection and storage to testing procedures and data analysis [3] [2].
  • Orthogonal Testing: Use different analytical methodologies to measure the same value. This strategy reduces reliance on a single test and helps pinpoint the source of discrepancies [2].
  • Comprehensive Training: Ensure analysts are trained not just in procedures, but also in root cause analysis tools and human error reduction techniques [2].
Investigate Issues Systematically

When problems occur, a structured investigation is key. The flowchart below outlines a general troubleshooting workflow you can adapt for various issues, such as anomalous fluorescence signals or failed system suitability tests.

Start Atypical Result/Incident Doc Document the Event Start->Doc Minor Minor Issue? Doc->Minor Major Major Issue? (e.g., OOS/OOT) Minor->Major No QuickFix Implement and document quick fix/Correction Minor->QuickFix Yes Major->QuickFix No Investigate Formal Investigation Major->Investigate Yes Close Close Out Incident with Approval QuickFix->Close RootCause Identify Root Cause (Five Whys, Fishbone Diagram) Investigate->RootCause Preventive Develop and Implement Preventive Action RootCause->Preventive Preventive->Close

Address Common Fluorescence Challenges

Fluorescence analysis, while sensitive, has specific limitations and sources of error to consider in troubleshooting [4].

  • Matrix Effects: Sample components can interfere with the analyte signal. The standard addition method is a powerful technique to compensate for this. It involves adding known amounts of analyte to the unknown sample, which helps correct for bias from the sample matrix [5].
  • Background Signal: Background or other spectral interferences can bias results. Unlike some matrix effects, the standard addition method cannot correct for these background signals, which must be identified and subtracted prior to analysis [5].
  • Weak Signal: If the analyte lacks strong natural fluorescence, the method may require derivatization or the use of fluorescent probes to enhance detection [4].

Frequently Asked Questions (FAQs)

Here are some potential FAQs based on common analytical challenges.

Q1: Our Fluorosalan recovery rates are inconsistent between different sample matrices. What can we do? A: This is a classic sign of a matrix effect. Implement the standard addition method. By spiking your samples with known quantities of this compound and extrapolating the results, you can accurately determine the analyte concentration in the original unknown while accounting for matrix interference [5].

Q2: We suspect background interference is affecting our fluorescence readings. How can we confirm and correct for this? A: First, run a blank sample to characterize the background signal. The standard addition method is not effective for correcting this type of interference. You must subtract the background signal from both your unknown and standard measurements before performing any quantitative calculations [5].

Q3: What is the most common source of error in a GMP lab, and how can we reduce it? A: A significant proportion of atypical occurrences are directly related to human error. Invest in training team members in human error reduction processes. This involves identifying the specific error that occurred and implementing process changes in SOPs to minimize the chance of repetition [2].

Experimental Protocol: Standard Addition for Matrix Compensation

This methodology is critical for achieving accurate results in complex samples like biological or formulation matrices [5].

  • Preparation of Solutions: Prepare a series of solutions, each containing an identical volume of the unknown this compound sample.
  • Spiking: "Spike" these solutions with varying, known volumes of a standard this compound solution (e.g., 0, 1, 2, 3, 4 mL). The '0' mL tube serves as your unspiked unknown.
  • Dilution: Dilute all solutions to the same final volume using an appropriate solvent.
  • Analysis: Analyze each prepared solution using your validated fluorescence method and record the signal intensity.
  • Data Analysis & Calculation:
    • Plot: Create a graph with the concentration of the added standard on the x-axis and the measured signal on the y-axis.
    • Regression: Perform a linear regression to fit a line through the data points.
    • Extrapolate: Extend the regression line to where it crosses the x-axis (i.e., where the signal is zero). The absolute value of this x-intercept represents the concentration of this compound in the original unknown sample.

References

Troubleshooting Guide: Addressing Solubility Constraints in DSF Assays

Author: Smolecule Technical Support Team. Date: February 2026

Issue Possible Causes Troubleshooting Steps Key References

| Compound Precipitation | - DMSO concentration too low

  • Compound concentration exceeds solubility limit
  • Aqueous buffer incompatibility | - Use minimum 2-5% final DMSO concentration [1]
  • Reduce compound concentration; consider lower protein concentration to maintain molar ratio [1]
  • Pre-test compound solubility in assay buffer via light scattering | [2] [1] | | High Background Fluorescence | - Compound auto-fluorescence
  • Compound binds dye (e.g., SYPRO Orange)
  • Compound aggregates or forms micelles | - Run protein-free controls with compound and dye [2]
  • Switch to alternative dye (e.g., CPM, ANS) or intrinsic protein fluorescence [2] [3]
  • Include detergent (e.g., 0.001% Triton X-100) to reduce non-specific interactions [2] | [2] [3] | | No Thermal Shift (False Negative) | - Compound concentration too low to saturate protein binding site
  • Compound degrades at assay temperatures
  • Ligand binding does not stabilize protein | - Increase compound concentration; use a concentrated stock solution (e.g., 10-100 mM in DMSO) [2] [3]
  • Confirm compound stability after thermal ramp (e.g., HPLC)
  • Use orthogonal binding assay (e.g., ITC, SPR) for confirmation [4] | [2] [3] [4] | | Irreproducible Melting Curves | - Precipitated compound creating uneven distribution
  • Protein aggregation at low concentrations | - Centrifuge compound stocks and assay plates to remove precipitates
  • Optimize protein concentration (typically 1-5 µM); increase if signal-to-noise is poor [2] [1]
  • Include positive control ligand to verify assay performance [2] | [2] [1] |

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration for a small molecule in a DSF assay? There is no universal maximum, but practical limits exist. For a standard DSF screen with 1-5 µM protein, compounds are often tested at 10-50 µM [1]. The core constraint is solubility in the aqueous assay buffer, not just in DMSO. If your protein requires high concentrations (e.g., 50 µM), you may need to test compounds at even higher concentrations (e.g., 100 µM) to achieve binding saturation, which greatly increases solubility demands [1].

Q2: How can I confirm that an observed thermal shift is not an artifact? Always include rigorous controls:

  • Protein-free control: Combine your compound with dye in buffer to detect compound-dye interactions that alter fluorescence [2] [1].
  • Dye-free control: Monitor intrinsic protein fluorescence to rule out dye-specific artifacts [3] [4].
  • Orthogonal Validation: Confirm true binding with a different technique, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), as DSF is prone to false positives and negatives [4].

Q3: My compound is not soluble in aqueous buffer at the required concentration. What are my options?

  • Reduce Protein Concentration: The most effective strategy. If you can develop a robust DSF signal at a lower protein concentration (e.g., 1 µM instead of 10 µM), you can proportionally reduce the compound concentration needed for saturation [1].
  • Solubilizing Additives: Carefully introduce non-ionic detergents (e.g., Triton X-100) or co-solvents like glycerol, but pre-test for effects on dye fluorescence and protein stability [2].
  • Alternative Dyes: If compound-dye interaction is suspected, switch to a different dye. For cysteine-containing proteins, the thiol-reactive dye CPM is an excellent option [3].

Q4: Are there dyes other than SYPRO Orange that I can use? Yes, several dyes are compatible with DSF. The table below lists common alternatives [2].

Dye Name Mode of Action Key Considerations
SYPRO Orange Binds hydrophobic patches Standard, high signal-to-noise; susceptible to interference [2]
CPM Thiol-reactive; labels buried cysteines Requires free cysteine residues; different excitation/emission [2] [3]
1,8-ANS Binds hydrophobic patches Traditional dye; requires UV excitation [2] [3]
DCVJ Molecular rotor; fluorescence increases with environmental rigidity Reported useful for antibody formulations [2]
nanoDSF (Intrinsic) Tryptophan/Tyrosine fluorescence Label-free; requires specialized instrument and UV-transparent plates [3] [5]

Experimental Workflow for Managing Solubility

The diagram below outlines a logical workflow for designing and troubleshooting a DSF experiment with solubility constraints.

Start Start: Define Assay Goal P1 Determine Minimal Functional Protein Concentration Start->P1 P2 Calculate Target Compound Concentration P1->P2 P3 Pre-test Compound Solubility in Assay Buffer P2->P3 C1 Is compound soluble at target concentration? P3->C1 A1 Proceed to DSF Experiment C1->A1 Yes A2 Troubleshoot: Reduce Concentration or Modify Buffer C1->A2 No C2 Does the assay pass control checks? A3 Success C2->A3 Yes A4 Troubleshoot: Identify Artifact (Use FAQs) C2->A4 No A1->C2 A2->P2 Re-calculate

References

Fluorosalan vs chloroxylenol efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chloroxylenol at a Glance

The table below summarizes the key characteristics of Chloroxylenol (PCMX) based on current research.

Aspect Details
Chemical Profile A chlorine-substituted phenol (IUPAC: 4-Chloro-3,5-dimethylphenol) used as a broad-spectrum antimicrobial agent. [1]
Mechanism of Action Disrupts the bacterial cell wall and inhibits the function of essential enzymes, leading to cell death. [1]
Antimicrobial Spectrum Most effective against Gram-positive bacteria (e.g., Staphylococcus aureus). Less effective against Gram-negative bacteria (e.g., E. coli) and viruses. [1] [2] [3]
Efficacy Notes Products containing PCMX have been shown to be effective against the SARS-CoV-2 virus. [1]
Ecotoxicity Considered toxic to fish, moderately toxic to freshwater invertebrates, and may cause endocrine disruption and DNA damage in aquatic species. [1] [4] [3]
Regulatory Status Banned in antibacterial soaps in the U.S. in 2016. [5]

Comparative Efficacy Data

While direct comparison with Fluorosalan is unavailable, the following tables compare Chloroxylenol's performance against other disinfectants.

Table 1: Comparison with Ozone Water on Dental Instruments A 2023 study compared the effectiveness of 4.8% Chloroxylenol and Ozone Water (15 mg/L) for disinfecting dental extraction instruments contaminated with oral bacteria. [2]

Disinfectant Soaking Time Result
Ozone Water 20 minutes More effective in reducing bacterial colonies. [2]
4.8% Chloroxylenol 60 minutes Less effective than ozone water. [2]

Table 2: Comparison with a Novel Disinfectant (2,6-DCQ) A 2024 study identified 2,6-dichlorobenzoquinone (2,6-DCQ), a disinfection byproduct, as a potent and rapidly degradable alternative. [6] [7]

Pathogen Tested Relative Efficacy of 2,6-DCQ vs. PCMX
Bacteria (E. coli, S. aureus), Fungi (C. albicans), Virus (MS2) 9 to 22 times more effective than PCMX in inactivation. [7]

Table 3: Comparison with Methylisothiazolinone (MIT) on Soil Bacteria A 2022 study evaluated the toxicity of two preservatives to beneficial soil bacteria, providing insight into their relative potency. [3]

Parameter Methylisothiazolinone (MIT) Chloroxylenol (PCMX)
Minimal Inhibitory Concentration (MIC) 3.9 - 15.6 mg/L [3] 62.5 - 250 mg/L [3]
Interpretation More toxic, requiring a lower concentration to inhibit bacterial growth. [3] Less toxic than MIT, requiring a higher concentration for the same effect. [3]

A Note on Experimental Protocols

The studies cited rely on standard microbiological and ecotoxicological methods. Here is a generalized workflow based on these protocols:

G Figure 2. Generalized Workflow for Disinfectant Efficacy Testing A Culture Test Microorganisms (E.g., E. coli, S. aureus) B Prepare Disinfectant Solutions (Specific concentrations in solvent) A->B C Exposure & Contact (Mix microbe and disinfectant for set time) B->C D Neutralize Disinfectant (Stop reaction at end of contact time) C->D E Plate & Incubate (Spread on agar, count surviving colonies) D->E F Analyze Data (Calculate reduction %, MIC, or LC50) E->F

How to Proceed

Given the lack of direct data on this compound, I suggest the following paths for your research:

  • Focus on Modern Replacements: The research community is actively seeking safer and more effective alternatives to traditional disinfectants. The data on 2,6-DCQ is a prime example of this trend and may be a more relevant subject for a contemporary comparison guide. [6] [7]
  • Investigate Broader Efficacy: Future comparisons could focus on Chloroxylenol's performance against a wider range of pathogens (e.g., fungi, viruses) under varying conditions, or its environmental degradation profile compared to other agents.

References

comparative toxicity of halogenated antiseptics

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Halogenated Antiseptics

The following tables summarize key characteristics, uses, and safety profiles of major halogenated antiseptic agents.

Table 1: Overview and Applications of Common Halogenated Antiseptics

Antiseptic Group Examples Common Clinical Uses Mechanism of Action
Iodine Compounds [1] Povidone-Iodine [1] Pre-operative skin disinfection, wound treatment [1] Broad-spectrum antimicrobial; exact mechanism involves oxidation and iodination of microbial proteins and enzymes [1].
Chlorine & Hypochlorites [1] Sodium Hypochlorite (Dilute Bleach) [1] Skin disinfectant, e.g., in bleach baths for conditions like atopic dermatitis [1] Oxidizing agent that destroys microbial cellular components [1].
Halogenated Phenol Derivatives [1] Triclosan (use now restricted) [1] Previously in medicated soaps; now largely phased out of consumer antiseptics [1] Disruption of microbial cell membranes [1].

Table 2: Safety, Toxicity, and Regulatory Considerations

Antiseptic Contraindications & Precautions Potential Side Effects & Toxicity Notes

| Povidone-Iodine [1] | - Iodine sensitivity, thyroid disease [1]

  • Serious burns, deep puncture wounds [1]
  • Pregnancy, lactation, infants <6 months [1] | - Skin irritation, redness, swelling [1]
  • Irritant or allergic contact dermatitis [1]
  • Can stain skin and clothing [1]
  • Potential to interfere with thyroid function tests [1] | | Sodium Hypochlorite [1] | - Hypersensitivity [1]
  • Use in children <2 years [1] | - Skin irritation [1]
  • Chemical burns if used at high concentrations [1] | | Triclosan [1] | - n/a (no longer widely available) | - Regulatory Status: The U.S. FDA banned its use in over-the-counter consumer antiseptic washes in 2016 due to a lack of evidence for superior efficacy over plain soap and water and concerns about contributing to antibiotic resistance [1]. |

Experimental Data and Protocols

Here are methodologies related to the assessment of halogenated antiseptics from the scientific literature.

Phototoxicity Assay on Cultured Mammalian Cells [2] This protocol is used to evaluate the potential for chemicals to cause toxic reactions when exposed to light, a known issue with some halogenated compounds.

  • Cell Culture: Use established mammalian cell lines, such as Chinese hamster CHV79 cells.
  • Chemical Application: Expose the cultured cells to the halogenated antiseptic agent (e.g., a tetrachlorosalicylanilide) at various concentrations.
  • UV Light Exposure: Irradiate the cells with a controlled dose of ultraviolet (UV) light. Include control groups that are exposed to the chemical but not light, and to light but not the chemical.
  • Assessment of Viability: Measure cellular damage or death after exposure. This can be done by assessing cell membrane integrity (e.g., photohaemolysis), metabolic activity, or direct cell death counts.
  • Mechanism Investigation: To determine if the phototoxic reaction is oxygen-dependent, repeat the experiment while continuously gassing the culture with O₂-free gas (e.g., 5% CO₂ in N₂). A reduction in toxicity under these conditions implies an oxygen-dependent (often singlet oxygen) mechanism [2].

Systematic Review Methodology for Efficacy in Chronic Wounds [3] This describes the process for a high-level, evidence-based comparison of antiseptic agents, as used in a 2022 systematic review.

  • Protocol Development: Base the review protocol on established guidelines like the Cochrane Handbook for Systematic Reviews and report according to the PRISMA (Preferred Reporting Items for Systematic Review and Meta-Analyses) statement [3].
  • Literature Search: Search multiple academic databases (e.g., PubMed, EMBASE) and clinical trial registries from their inception to a defined date, without language restrictions [3].
  • Study Selection: Define inclusion criteria (e.g., randomized controlled trials (RCTs) evaluating antiseptic agents in adult chronic wound care). Exclude studies on non-chronic or infected wounds, and those using non-antiseptic antimicrobials like silver or honey [3].
  • Data Extraction and Analysis: Extract data on primary outcomes (e.g., proportion of patients with complete wound healing) and secondary outcomes (e.g., wound size reduction, pain, adverse events). Pool data using meta-analysis if studies are sufficiently homogeneous [3].
  • Quality Assessment: Evaluate the risk of bias in included studies using tools like the Cochrane Risk of Bias tool and assess the overall quality of evidence using the GRADE (Grading of Recommendations, Assessment, Development, and Evaluation) framework [3].

Visualizing Experimental Workflows

The following diagrams, created with Graphviz, illustrate the logical flow of the experimental protocols described above.

Diagram 1: Phototoxicity Assay Workflow

G Start Start Experiment Culture Culture Mammalian Cells (e.g., CHV79) Start->Culture Apply Apply Halogenated Antiseptic Culture->Apply UV Expose to UV Light Apply->UV Measure Measure Cell Damage (Viability Assays) UV->Measure Compare Compare to Controls Measure->Compare OxygenTest Repeat under O₂-free conditions Compare->OxygenTest Determine Determine Mechanism OxygenTest->Determine

Diagram 2: Systematic Review Workflow

G Protocol Develop Protocol (Cochrane/PRISMA) Search Systematic Literature Search Protocol->Search Screen Screen Studies (Title/Abstract/Full-text) Search->Screen Include Include Eligible RCTs Screen->Include Extract Extract Data Include->Extract Assess Assess Risk of Bias and Evidence (GRADE) Extract->Assess Synthesize Synthesize Findings (Meta-analysis) Assess->Synthesize

Guidance for Further Research

The available data from this search is strongest for the clinical profiles of iodine and chlorine-based antiseptics but lacks direct, comparative toxicological data for a full range of halogenated compounds.

To build a more complete dataset for your guide, I suggest the following:

  • Explore Specialized Databases: Conduct targeted searches in toxicology-focused databases like TOXNET or EPA's CompTox Chemicals Dashboard for in vitro and in vivo toxicity values (e.g., LD50, IC50).
  • Review Regulatory Documents: Check assessment reports from agencies like the U.S. FDA and European Medicines Agency (EMA), which sometimes contain detailed non-clinical (toxicology) studies.
  • Investigate Alternatives: Consider expanding the scope to include newer antiseptics like polyhexanide and octenidine, for which recent comparative efficacy data in wound care is available from systematic reviews [3].

References

Method Comparison: Key Detection Techniques

Author: Smolecule Technical Support Team. Date: February 2026

For comparing detection methods, the table below summarizes the performance of common techniques relevant to developing a fluorescence-based assay [1].

Detection Method Typical Limit of Detection (LDA) Key Analyte Requirements Key Strengths Key Limitations
Fluorescence (FLD) Low femtograms [1] Native fluorescence or must be tagged with a fluorophore [1] Very high sensitivity; excellent selectivity for fluorescent compounds [1] Limited to analytes with fluorescent properties; may require derivatization [1]
Mass Spectrometry (MS) Low picograms [1] Must be capable of forming gas-phase ions [1] Provides structural information; high specificity and sensitivity; does not require a chromophore [1] High equipment cost; complex operation; can be sensitive to matrix effects [2]
UV-Vis Absorption Low nanograms [1] Must absorb light in the UV-Vis range (190-800 nm) [1] Wide applicability; robust and easy to use [1] Lower sensitivity and specificity compared to FLD or MS [1]
Charged Aerosol (CAD) Low picograms [1] Non- and semi-volatile analytes [1] Universal detector; uniform response for non-volatiles [1] Destructive method; requires volatile mobile phase [1]
Evaporative Light Scattering (ELSD) Low nanograms [1] Non- and semi-volatile analytes [1] Universal detection for non-volatiles [1] Destructive method; non-linear response; requires volatile mobile phase [1]

Experimental Protocols for Method Validation

Here are detailed protocols for key validation experiments adapted from regulatory guidelines and the search results [3].

Protocol for Precision Assessment

Precision evaluates the reproducibility of your measurements.

  • Procedure:
    • Prepare a minimum of three replicates of at least three quality control (QC) samples (low, mid, and high concentration) from the calibration curve range.
    • Analyze these replicates within the same run (for intra-assay precision or repeatability) and in different runs on different days (for inter-assay precision or reproducibility).
    • Calculate the mean, standard deviation (SD), and Coefficient of Variation (%CV) for the measured responses (e.g., spot counts, fluorescence intensity) at each QC level.
  • Acceptance Criterion: The %CV for each level is typically expected to be ≤15-20%, depending on the assay's stage and biological variability [3].
Protocol for Specificity Assessment

Specificity confirms that the signal is measured accurately in the presence of other components.

  • Procedure:
    • Analyze multiple samples from donors known to be negative for the analyte (e.g., using a validated confirmatory method).
    • Compare the signals from these true negative samples to the established cutoff value or background signal of the assay.
  • Acceptance Criterion: The assay should demonstrate 100% specificity, meaning no false-positive results in the confirmed negative samples [3].
Protocol for Linearity Assessment

Linearity determines if the analytical procedure yields results directly proportional to analyte concentration.

  • Procedure:
    • Prepare a series of standard solutions across the intended range of the assay (e.g., 5-8 concentration levels).
    • Analyze each concentration in duplicate or triplicate.
    • Plot the measured response against the theoretical concentration.
    • Perform a linear regression analysis to obtain the coefficient of determination (), slope, and y-intercept.
  • Acceptance Criterion: An R² value of ≥ 0.99 is typically expected for a linear relationship. The residuals should be randomly scattered [3].

Validation Workflow and Method Selection

The following diagram illustrates the logical workflow for validating a detection method and comparing it against alternatives, based on the parameters discussed.

G Start Start: Define Analytical Need ValParams Define Validation Parameters Start->ValParams ExpDesign Design Experiments ValParams->ExpDesign Prec Precision Compare Compare Against Alternatives Prec->Compare Data Spec Specificity Spec->Compare Data Lin Linearity Lin->Compare Data LOD Limit of Detection (LOD) Sens Sensitivity (LOD) LOD->Sens Feeds Into ExpDesign->Prec ExpDesign->Spec ExpDesign->Lin ExpDesign->LOD Compare->Sens Sel Selectivity Compare->Sel Throughput Throughput/Cost Compare->Throughput Decision Make Data-Driven Selection Sens->Decision Sel->Decision Throughput->Decision

Finding Fluorosalan-Specific Information

Since the current search did not yield specific data on this compound, I suggest the following steps to obtain the information you need:

  • Refine Your Search: Use specialized scientific databases like SciFinderⁿ, Reaxys, or PubMed with precise queries such as "this compound HPLC method validation," "this compound fluorescence detection," or "determination of this compound."
  • Consult Regulatory Sources: Check the FDA or EMA websites for any publicly available drug master files or regulatory guidelines that might discuss analytical procedures for this compound.
  • Review Patent Literature: Patents in the relevant chemical or pharmaceutical field can sometimes contain detailed experimental sections with validated analytical methods.

References

Fluorosalan minimum inhibitory concentration MIC studies

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for MIC Determination

The table below summarizes the core components of a standard broth microdilution method, which is the gold standard for MIC testing [1] [2].

Component Description & Purpose Key Considerations
Culture Medium Cation-adjusted Mueller Hinton Broth (CAMHB) is most common. It supports growth of many pathogens and lacks common antibiotic inhibitors [2]. Medium may be changed for fastidious organisms [2].
Antibiotic Preparation Create a stock solution (e.g., 10 mg/mL) in a suitable solvent (e.g., deionized water, methanol) [1]. Use the least toxic solvent. Unstable antimicrobials may require storage at -80°C [1].
Inoculum Preparation Adjust the bacterial suspension to a concentration of approximately 1 x 10^7 CFU/mL from a fresh, pure culture [2]. For verification, plate a dilution series to confirm the final colony-forming units (CFU/mL) [1] [2].
Dilution & Incubation Create a two-fold serial dilution of the antibiotic in a microtiter plate. Incubate at 35±2°C for 16-20 hours [2]. The dilution range should encompass known clinical breakpoints for the antibiotic [1].
Result Interpretation The MIC is the lowest concentration that prevents visible growth. Use a reflective viewer to examine wells for turbidity [2]. Clinical breakpoints (S/I/R) are defined by organizations like CLSI and EUCAST [2].

The workflow for this protocol can be visualized as follows:

MIC_Workflow start Start MIC Test prep_media Prepare Culture Media (Cation-adjusted Mueller Hinton Broth) start->prep_media prep_abx Prepare Antibiotic Stock Solution prep_media->prep_abx prep_inoculum Standardize Bacterial Inoculum (∼1x10⁷ CFU/mL) dilution Perform Two-Fold Serial Dilution prep_abx->dilution prep_inoculum->dilution Add Inoculum incubate Incubate Plates (16-20 hours, 35±2°C) dilution->incubate read_results Read MIC Value (Lowest conc. with no growth) incubate->read_results end Interpret via Clinical Breakpoints read_results->end

How to Proceed with Your Research

Given the lack of specific data for Fluorosalan, here are actionable steps you can take to build the comparison guide:

  • Consult Specialized Databases: Search the EUCAST MIC distribution website [3] and the CLSI standards [2] directly for any recently added data on this compound or related compounds.
  • Explore Patent Literature: Antimicrobial efficacy data for specific compounds is sometimes detailed in patent filings, which may not be indexed in common academic databases.
  • Generate Original Data: Following the experimental protocol above is a direct approach. You can test this compound against relevant bacterial strains to create your own comparative dataset.

References

comparative study of Fluorosalan and other salan derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Fluorosalan as a Pharmaceutical Agent

This compound was identified as an inhibitor of NF-κB signaling in a high-throughput screen of clinically approved drugs. Its primary mechanism of action is through the inhibition of IκBα phosphorylation, a key step in the activation of the NF-κB pathway [1].

The constitutive activation of NF-κB is associated with several cancers, making its inhibition an attractive anticancer strategy. In the study, this compound was among the drugs that also induced caspase 3/7 activity (implicated in apoptosis) and inhibited the growth of cervical cancer cells [1]. The screening reported potencies for the identified drugs as low as 20 nM, though the exact IC50 for this compound was not specified in the results [1].

Salan vs. Salen Complexes in Medicinal Applications

While specific data on various salan derivatives is limited, a key publication highlights the general advantages of metal-salan complexes over their salen counterparts for therapeutic applications. The table below summarizes these core differences.

Feature Metal-Salan Complexes Metal-Salen Complexes
Structural Core Saturated, flexible diamine backbone Rigid, unsaturated diimine backbone
Hydrolytic Stability High; more stable in aqueous media Limited; more prone to degradation
Cytotoxic Potential Established; complexes are stable and effective Less adequate for in vivo use due to stability
Suitability for Therapy More effective and adequate for in vitro and in vivo use as anti-cancer drugs Less adequate for in vivo use due to stability

The review suggests that metal-salan complexes are promising candidates for developing therapeutic drugs, particularly for cancers resistant to traditional platinum-based treatments [2].

Research and Experimental Context

To help contextualize the research on this compound, here is the NF-κB signaling pathway it inhibits and the general workflow of a preclinical drug study.

f Stimulus External Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Activation Stimulus->IKK IkB_Phos IκBα Phosphorylation IKK->IkB_Phos IkB_Deg IκBα Degradation (via Proteasome) IkB_Phos->IkB_Deg NFkB_Release NF-κB Dimer Release IkB_Deg->NFkB_Release Translocation NF-κB Nuclear Translocation NFkB_Release->Translocation TargetGene Target Gene Expression Translocation->TargetGene Inhibition This compound Inhibition Inhibition->IkB_Phos  Inhibits

The experimental workflow for identifying this compound's activity combined high-throughput screening with follow-up mechanistic studies, as outlined below [1].

f Step1 Primary Screening NF-κB β-lactamase reporter gene assay in ME-180 cervical cancer cells (qHTS, 2800 compounds) Step2 Hit Identification 19 inhibitors of NF-κB signaling Step1->Step2 Step3 Mechanistic Investigation Assessment of IκBα phosphorylation and Caspase 3/7 activity Step2->Step3 Step4 Phenotypic Confirmation Cell growth inhibition assay Step3->Step4

References

FDA regulatory status of Fluorosalan versus other antiseptics

Author: Smolecule Technical Support Team. Date: February 2026

FDA Antiseptic Categorization Framework

The FDA's evaluation of OTC antiseptics is an extensive, ongoing process. The following diagram illustrates the key categories and the position of Fluorosalan within this framework:

fda_antiseptics OTC Topical Antimicrobials OTC Topical Antimicrobials Consumer Antiseptic Washes Consumer Antiseptic Washes OTC Topical Antimicrobials->Consumer Antiseptic Washes Consumer Antiseptic Rubs Consumer Antiseptic Rubs OTC Topical Antimicrobials->Consumer Antiseptic Rubs Healthcare Antiseptics Healthcare Antiseptics OTC Topical Antimicrobials->Healthcare Antiseptics First Aid Antiseptics First Aid Antiseptics OTC Topical Antimicrobials->First Aid Antiseptics Triclosan: Nonmonograph Triclosan: Nonmonograph Consumer Antiseptic Washes->Triclosan: Nonmonograph Alcohols, Povidone-Iodine: Deferred Alcohols, Povidone-Iodine: Deferred Healthcare Antiseptics->Alcohols, Povidone-Iodine: Deferred This compound: Nonmonograph This compound: Nonmonograph First Aid Antiseptics->this compound: Nonmonograph

  • Category I: Generally Recognized as Safe and Effective (GRAS/GRAE).
  • Category II: Not Safe and/or Not Effective.
  • Category III: Available data are insufficient to classify.

This compound was placed into Category III due to a lack of sufficient data. A 1992 FDA proposal classified numerous Category III ingredients as nonmonograph, meaning they could not be marketed without an approved New Drug Application (NDA) [1]. This rule was finalized in 1998 [1].

Standard Test Methods for Antiseptics

While specific data for this compound is not available in the search results, the FDA and scientific community rely on standardized tests to evaluate antiseptic effectiveness [2]. The table below outlines common experimental protocols:

Test Method Brief Procedure Key Outcome Measured
Disk-Diffusion Method [2] Filter paper disks impregnated with antiseptic placed on agar inoculated with test bacteria. Zone of Inhibition (clear area around disk) measured in millimeters.
Use-Dilution Test [2] Stainless-steel cylinder dipped in bacterial culture, dried, exposed to disinfectant, then incubated in growth medium. Bacterial survival (turbidity) or killing (no turbidity).
In-Use Test [2] Sample of used disinfectant diluted with inactivator, inoculated onto agar plates, incubated. Contamination (growth of ≥5 colonies).
Phenol Coefficient [2] Compares efficacy of disinfectant to phenol under standard conditions. Phenol Coefficient (>1.0 more effective than phenol).

References

benchmarking Fluorosalan against benzalkonium chloride

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Benzalkonium Chloride (BAC)

BAC is a cationic surfactant and a member of the quaternary ammonium compound (QAC) family. It is not a single molecule but a mixture of compounds with alkyl chains of varying even-numbered lengths (typically from C8 to C18) [1] [2] [3]. Its properties and activities are influenced by this composition.

Mechanism of Action

The primary mechanism of BAC's antimicrobial action is the disruption of microbial cell membranes. The following diagram illustrates this process and its cellular consequences.

G A BAC: Cationic Surfactant B Interaction with & Disruption of Microbial Cell Membrane A->B C Loss of Membrane Integrity and Permeability Control B->C D Leakage of Cellular Contents C->D E Dissociation of Enzyme Complexes C->E F Cell Lysis and Death D->F E->F

Applications and Typical Concentrations

BAC's broad-spectrum activity makes it a common ingredient in many products. The table below summarizes its diverse applications and the concentrations typically used [1] [4] [5].

Application Area Specific Use Typical Concentration Reference
Pharmaceuticals Preservative in ophthalmic solutions 0.004% - 0.02% [5]
Preservative in nasal sprays Commonly contains BAC [4]
Disinfectants & Antiseptics Surface disinfectants (e.g., Lysol) ~0.1% [1] [3]
Skin antiseptics and wound washes 0.13% [1]
Hand sanitizers Eligible for use (varies) [3]
Consumer Products Hair conditioners 0.5% - 2% [1]
Fabric softeners Included in formulation [1]
Other Regulated Uses Food processing plants & utensils 200-400 ppm [1]
Mosquitocide 200 ppm [1]
Toxicity and Safety Data

The safety profile of BAC is highly dependent on the route and concentration of exposure. The following table compiles key toxicity findings from the search results.

Aspect Details / Observed Effect Reference
Ocular Toxicity Cytotoxic to corneal/conjunctival cells; causes cell loss, inflammation, and exacerbates OSD in chronic use (e.g., glaucoma drops). [5]
Nasal & Respiratory Can be ciliotoxic in vitro; associated with rhinitis medicamentosa and nasal irritation. Inhalation linked to oxidative damage and inflammation in rat lungs. [4] [6]
Ecotoxicity Highly toxic to algae (72h EC50 for P. subcapitata: 0.255 mg/L). Toxic to aquatic invertebrates at very low concentrations (0.004 mg/L). [1] [7]
Dermal Effects Skin irritant at 0.5-1% concentrations. Classified as a weak sensitizer. [1] [4]
Antimicrobial Resistance Frequent exposure can select for tolerant bacteria (e.g., E. coli, L. monocytogenes, P. aeruginosa) and potentially cross-resistant phenotypes. [1]

References

×

XLogP3

5.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

438.88534 g/mol

Monoisotopic Mass

436.88739 g/mol

Heavy Atom Count

22

UNII

80OFG3WPYD

Other CAS

4776-06-1

Wikipedia

Fluorosalan

Use Classification

Cosmetics -> Antimicrobial

General Manufacturing Information

Benzamide, 3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]-: INACTIVE

Dates

Last modified: 04-14-2024

Explore Compound Types